molecular formula C7H3ClFNO2S B1455583 2-Cyano-5-fluorobenzene-1-sulfonyl chloride CAS No. 612541-15-8

2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1455583
CAS No.: 612541-15-8
M. Wt: 219.62 g/mol
InChI Key: WGFLZPKSPVMZOA-UHFFFAOYSA-N
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Description

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClFNO2S and its molecular weight is 219.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLZPKSPVMZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717339
Record name 2-Cyano-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-15-8
Record name 2-Cyano-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a key building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom, makes it a versatile reagent for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a range of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its applications in organic synthesis, and essential safety and handling protocols.

Physicochemical Properties

PropertyValueSource
CAS Number 612541-15-8[2][3]
Molecular Formula C₇H₃ClFNO₂S[2][4]
Molecular Weight 219.62 g/mol [4][5]
Appearance Solid[1]
Purity >95% (typical)[3]
Solubility Not available[6]
Melting Point Not available[6][7]
Boiling Point Not available[6]
Density Not available

Structural Information:

  • IUPAC Name: this compound

  • SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N[4]

  • InChI: InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H[4]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

The most prominent application of this reagent is in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

A general reaction for the synthesis of sulfonamides using this compound is depicted below:

G reagent 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride product N-substituted-2-cyano-5-fluorobenzenesulfonamide reagent->product amine R1R2NH (Primary or Secondary Amine) amine->product base Base (e.g., Triethylamine, Pyridine) hcl Base-HCl base->hcl

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a generalized, illustrative protocol for the synthesis of a sulfonamide using an aryl sulfonyl chloride. Researchers should optimize the conditions for their specific amine and scale.

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired sulfonamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve amine in aprotic solvent add_base Add non-nucleophilic base dissolve_amine->add_base add_sulfonyl_chloride Slowly add sulfonyl chloride solution at 0 °C add_base->add_sulfonyl_chloride warm_rt Warm to room temperature add_sulfonyl_chloride->warm_rt stir Stir for 2-24 h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H₂O or dilute acid monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (chromatography/recrystallization) extract->purify

Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the cyano group will appear at a characteristic downfield shift, and the carbons bonded to fluorine and the sulfonyl chloride group will also be readily identifiable.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift and coupling constants providing information about its electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹). A sharp absorption band corresponding to the cyano (C≡N) stretch will also be present, usually around 2220-2240 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood.

Hazard Identification: [6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Signal Word: Warning[3]

Precautionary Measures: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

First Aid Measures: [6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Stability and Reactivity:

  • Chemical Stability: Stable under recommended storage conditions (cool, dry place).[6]

  • Reactivity: Reacts with water and other nucleophiles.[8]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[6]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal gloves Protective Gloves clothing Protective Clothing eye_protection Eye/Face Protection respirator Respiratory Protection (if needed) fume_hood Work in a well-ventilated fume hood avoid_contact Avoid contact with skin, eyes, and clothing avoid_inhalation Avoid breathing dust/vapors inert_atmosphere Handle under inert atmosphere (optional) cool_dry Store in a cool, dry place tightly_closed Keep container tightly closed locked_up Store locked up approved_plant Dispose of at an approved waste disposal plant

Caption: Key safety and handling considerations.

Conclusion

This compound is a valuable reagent for the synthesis of sulfonamide-containing molecules, which are of significant interest in drug discovery and development. While detailed physical property data is limited, its chemical reactivity is well-understood within the context of sulfonyl chlorides. Adherence to strict safety protocols is paramount when handling this compound due to its irritant nature. This guide provides a foundational understanding of this important building block to aid researchers in its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable building block in medicinal chemistry and drug discovery, prized for the synthetic handles offered by its three distinct functional groups: a cyano group, a fluorine atom, and a reactive sulfonyl chloride. This guide provides an in-depth examination of a modern, safe, and scalable pathway for its synthesis. We will focus on a novel Sandmeyer-type chlorosulfonylation reaction that utilizes the commercially available and stable solid DABSO (DABCO-bis(sulfur dioxide)) as a surrogate for hazardous sulfur dioxide gas. This method proceeds via an in situ diazotization of the corresponding aniline, 2-amino-4-fluorobenzonitrile, which circumvents the need to isolate potentially explosive diazonium salt intermediates. This approach represents a significant advancement in safety, operational simplicity, and scalability over traditional methods, making it highly suitable for both academic research and industrial drug development settings.

Introduction: The Strategic Importance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are cornerstone reagents in organic synthesis, most notably serving as precursors to sulfonamides—a privileged functional group found in a vast array of pharmaceuticals, including antibiotics, diuretics, and kinase inhibitors. The incorporation of fluorine and cyano groups onto the aromatic ring further enhances the utility of these synthons. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the cyano group provides a versatile handle for further molecular elaboration.

However, the synthesis of complex sulfonyl chlorides is not without its challenges. Classical methods, such as the direct chlorosulfonation of arenes with chlorosulfonic acid, often suffer from a lack of regioselectivity and employ dangerously corrosive reagents. Alternative routes, like the oxidative chlorination of thiols, require multi-step preparations of the starting materials. The traditional Sandmeyer reaction, while effective, involves the use of gaseous sulfur dioxide and the pre-formation of diazonium salts, which are thermally unstable and pose significant safety risks.[1][2] This guide details a state-of-the-art protocol that mitigates these historical challenges.

Part 1: The Recommended Synthetic Pathway: A Modern Sandmeyer Chlorosulfonylation

The preferred method for synthesizing this compound is a modified Sandmeyer reaction that leverages three key components: in situ diazotization, a copper catalyst, and a stable SO₂ surrogate.[1][2][3][4]

Principle and Key Innovation

The overall transformation converts the amino group of 2-amino-4-fluorobenzonitrile into a sulfonyl chloride moiety. The cornerstone of this modern protocol is the use of DABSO (DABCO-bis(sulfur dioxide)) as a solid, air-stable source of sulfur dioxide.[1][2] This innovation eliminates the need to handle corrosive and toxic SO₂ gas, drastically improving the safety and practicality of the procedure.

Furthermore, the reaction is designed to generate the highly reactive aryl diazonium intermediate in situ. By slowly adding a diazotizing agent (tert-butyl nitrite) to a mixture containing the starting aniline and all other reagents, the diazonium species is consumed as it is formed, preventing its accumulation to hazardous levels.[3][4] This "dose-controlled" approach is inherently safer and more scalable than methods requiring the pre-formation and isolation of diazonium salts.[3][4]

Reaction Mechanism

The reaction proceeds through two main stages occurring in a single pot:

  • In Situ Diazotization: The starting aniline, 2-amino-4-fluorobenzonitrile, reacts with tert-butyl nitrite in the presence of hydrochloric acid to form the corresponding aryl diazonium chloride intermediate.

  • Copper-Catalyzed Chlorosulfonylation: The copper(II) chloride catalyst facilitates a single-electron transfer (SET) process with the diazonium salt and sulfur dioxide (released from DABSO). This generates an aryl radical, which then combines with SO₂ and a chlorine atom to form the final sulfonyl chloride product, regenerating the catalyst in the process.

Visual Pathway of the Synthesis

Caption: A single-pot conversion of the aniline to the sulfonyl chloride.

Part 2: Detailed Experimental Protocol

This protocol is adapted from the general methodology reported by Willis and Schäfer for the Sandmeyer chlorosulfonylation of anilines using DABSO.[2][3][4]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
2-Amino-4-fluorobenzonitrile80517-22-2136.13Starting material
DABSO (DABCO·(SO₂)₂)3326-83-2240.28Stable SO₂ surrogate
Copper(II) Chloride (anhydrous)7447-39-4134.45Catalyst
Hydrochloric Acid (37% aq.)7647-01-036.46Acid source
tert-Butyl Nitrite (90%)540-80-7103.12Diazotizing agent
Acetonitrile (MeCN)75-05-841.05Reaction solvent, anhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Saturated aq. NH₄Cl Solution12125-02-953.49Quenching agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel or syringe pump for controlled addition

  • Ice-water bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add 2-amino-4-fluorobenzonitrile (1.0 equiv), DABSO (0.6 equiv), and copper(II) chloride (0.05 equiv).

  • Solvent and Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration of the aniline) followed by 37% aqueous hydrochloric acid (2.0 equiv). Stir the resulting suspension at room temperature.

  • Diazotization: Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the stirred mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature around room temperature (20-25 °C) if necessary with a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, the reaction is complete within 1-2 hours after the full addition of tert-butyl nitrite.

  • Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to yield the pure this compound.

Part 3: Critical Process Parameters and Causality

Understanding the function of each component and parameter is crucial for successful and reproducible synthesis.

  • Choice of Starting Material: 2-Amino-4-fluorobenzonitrile is a commercially available intermediate.[5][6][7] Its ortho-amino/cyano substitution pattern makes it an ideal precursor for constructing heterocyclic scaffolds in drug discovery.[5]

  • The Role of the Copper Catalyst: The copper catalyst is essential for the single-electron transfer (SET) mechanism that converts the diazonium salt into an aryl radical, which is the key intermediate in the Sandmeyer reaction.[8] Copper(II) chloride is often preferred as it has shown to lead to higher purity products in this specific transformation.[4]

  • The In-Situ Diazotization System: The combination of tert-butyl nitrite and a strong acid (HCl) is a well-established method for generating diazonium salts under relatively mild, aprotic conditions.[9][10] The critical advantage here is the slow, controlled addition of the nitrite. This ensures the diazonium salt concentration remains low throughout the reaction, as it is consumed by the copper-catalyzed chlorosulfonylation as soon as it forms.[3][4] This in situ approach is fundamentally safer than preparing and handling the diazonium salt in a separate step.

  • Solvent and Acid: Acetonitrile is an effective solvent for this reaction, solubilizing the organic components. The use of concentrated aqueous HCl is crucial; it acts as both the proton source for the diazotization and the chloride source for the final product. Studies have shown that using the correct concentration and stoichiometry of HCl is important for reaction purity, minimizing side reactions like Sandmeyer chlorination (replacement of the diazo group with -Cl).[4]

  • Workup and Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid. Therefore, the aqueous workup should be performed efficiently and without unnecessary delays. Using cooled solutions during the workup can further minimize this side reaction.

Part 4: Alternative Synthesis Routes

While the recommended Sandmeyer-DABSO protocol is superior, it is valuable for researchers to be aware of alternative, more traditional methods.

  • Direct Chlorosulfonation: This involves reacting 3-fluorobenzonitrile directly with chlorosulfonic acid. The primary drawback of this method is the potential for poor regioselectivity. The electron-withdrawing cyano group and the ortho,para-directing fluorine atom would likely lead to a mixture of isomers, complicating purification. The reaction also uses a highly corrosive and hazardous reagent.

  • Oxidative Chlorination of a Thiol: This route would involve preparing 2-cyano-5-fluorothiophenol and then oxidizing it with chlorine in an aqueous medium. While effective, this pathway is longer as it requires the synthesis of the thiol precursor, which itself can be a multi-step process.

These alternatives are generally less favorable due to safety concerns, lower selectivity, and/or longer synthetic sequences compared to the convergent and robust Sandmeyer-DABSO approach.

Conclusion

The synthesis of this compound is most effectively, safely, and scalably achieved through a modern Sandmeyer-type chlorosulfonylation. The use of DABSO as a solid SO₂ surrogate and the implementation of an in situ diazotization protocol represent key advancements that overcome the significant limitations of traditional methods. This pathway provides a reliable and direct route to a high-value chemical intermediate, empowering researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to 2-Cyano-5-fluorobenzenesulfonyl Chloride (CAS 612541-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzenesulfonyl chloride (CAS 612541-15-8), a key building block in synthetic organic chemistry. The document elucidates its chemical identity, physicochemical properties, and characteristic spectroscopic data. Furthermore, it delves into a representative synthetic protocol and discusses its potential applications, particularly in the realm of medicinal chemistry, drawing parallels with structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utilization of this versatile reagent.

Chemical Identity and Physicochemical Properties

2-Cyano-5-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a nitrile (-C≡N) group, a fluorine atom, and a sulfonyl chloride (-SO₂Cl) moiety on the benzene ring imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Cyano-5-fluorobenzenesulfonyl Chloride

PropertyValueSource
CAS Number 612541-15-8[1][2]
Molecular Formula C₇H₃ClFNO₂S[1][2]
Molecular Weight 219.62 g/mol [2]
IUPAC Name 2-cyano-5-fluorobenzene-1-sulfonyl chloride[3]
SMILES O=S(C1=CC(F)=CC=C1C#N)(Cl)=O[1]
LogP 2.70568[2]
Polar Surface Area (PSA) 66.31 Ų[2]

Synthesis

A plausible synthetic route starting from 2-amino-4-fluorobenzonitrile is outlined below. This approach is based on well-established methodologies for the synthesis of aryl sulfonyl chlorides from anilines.[4]

Conceptual Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-fluorobenzonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HCl, H₂O, 0-5 °C   C 2-Cyano-5-fluorobenzenesulfonyl Chloride B->C  SO₂, CuCl₂, H₂O/AcOH  

Caption: Conceptual workflow for the synthesis of 2-Cyano-5-fluorobenzenesulfonyl Chloride.

Step-by-Step Protocol (Representative)

PART 1: Diazotization

  • To a stirred solution of 2-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

PART 2: Sulfonylation (Sandmeyer-type Reaction)

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

  • Vigorous stirring is essential to ensure proper mixing.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice-water.

  • The product, 2-Cyano-5-fluorobenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 2-Cyano-5-fluorobenzenesulfonyl chloride is not widely published. However, based on the known spectral data of structurally similar compounds, a predictive characterization can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets or multiplets) due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the sulfonyl chloride group. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile) stretch
~1380 and ~1180S=O (Sulfonyl chloride) asymmetric and symmetric stretches
~1250C-F (Aryl fluoride) stretch
~800-900C-H out-of-plane bend (substituted benzene)
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.

Biological and Medicinal Chemistry Context

While specific biological activity for 2-Cyano-5-fluorobenzenesulfonyl chloride is not extensively documented, the presence of the fluorinated benzene and sulfonyl chloride moieties suggests its potential as a valuable scaffold in medicinal chemistry.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The sulfonyl chloride group is a versatile functional handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Potential Signaling Pathway Interactions

The sulfonamide derivatives synthesized from 2-Cyano-5-fluorobenzenesulfonyl chloride could potentially interact with various biological targets. For instance, many enzyme inhibitors and receptor antagonists incorporate a sulfonamide group.

Signaling_Pathway A 2-Cyano-5-fluorobenzenesulfonyl Chloride C Sulfonamide Derivative A->C Reaction B Primary Amine (R-NH₂) B->C D Biological Target (e.g., Enzyme, Receptor) C->D Binding/Inhibition E Modulation of Cellular Signaling D->E Signal Transduction F Therapeutic Effect E->F

Caption: Potential role of 2-Cyano-5-fluorobenzenesulfonyl Chloride derivatives in modulating signaling pathways.

Handling and Safety

2-Cyano-5-fluorobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.

Conclusion

2-Cyano-5-fluorobenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the construction of novel sulfonamide derivatives for potential therapeutic applications. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical and biological properties of target molecules. While detailed experimental characterization data is not widely available, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds, serving as a foundational resource for researchers in the field.

References

A Technical Guide to the Molecular Structure, Properties, and Reactivity of 2-Cyano-5-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Cyano-5-fluorobenzenesulfonyl chloride is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a highly reactive sulfonyl chloride group, a metabolically robust fluoro substituent, and a versatile cyano moiety, establishes it as a valuable building block for the synthesis of complex sulfonamide-based therapeutics. This guide provides an in-depth analysis of its molecular structure, explores the spectroscopic evidence that validates this structure, outlines a common synthetic pathway, and details its characteristic reactivity. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure of 2-cyano-5-fluorobenzenesulfonyl chloride is defined by a benzene ring substituted with three distinct functional groups. The interplay between these groups dictates the molecule's overall reactivity and utility.

  • Benzenesulfonyl Chloride Core: The -SO₂Cl group is the primary site of reactivity. The sulfur atom is in a tetrahedral geometry and is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, most commonly by amines or alcohols.[1]

  • Cyano Group (-C≡N): Positioned ortho to the sulfonyl chloride, the nitrile group is a potent electron-withdrawing substituent. It deactivates the aromatic ring towards electrophilic substitution and influences the acidity of adjacent protons.

  • Fluoro Group (-F): Located meta to the sulfonyl chloride, the fluorine atom exerts a strong electron-withdrawing inductive effect. In drug design, fluorine substitution is a common strategy to block metabolic oxidation sites and enhance binding affinity through favorable electrostatic interactions.

The combined electron-withdrawing nature of the cyano and fluoro groups further increases the electrophilicity of the sulfonyl sulfur atom, enhancing its reactivity towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride.

Table 1: Physicochemical Properties of 2-Cyano-5-fluorobenzenesulfonyl Chloride

PropertyValueSource
IUPAC Name 2-Cyano-5-fluorobenzene-1-sulfonyl chloride-
Synonyms 5-Fluoro-2-cyanobenzenesulfonyl chloride[2]
CAS Number 1101120-80-2 (Isomer: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride)[2][3]
Molecular Formula C₇H₃ClFNO₂S-
Molecular Weight 219.63 g/mol -
Appearance Expected to be a solid at room temperatureInferred from similar compounds[4]

Spectroscopic Profile: The Structural Evidence

The precise arrangement of atoms in 2-cyano-5-fluorobenzenesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted data provides a fingerprint for structural verification.

Table 2: Predicted Spectroscopic Data

TechniqueCharacteristic FeaturePredicted Value / Observation
¹H NMR Aromatic ProtonsThree signals in the aromatic region (~7.5-8.5 ppm), exhibiting complex splitting patterns (e.g., dd, ddd) due to ortho, meta, and H-F coupling.
¹³C NMR Aromatic CarbonsSeven distinct signals expected. Carbons bonded to F, CN, and SO₂Cl will show significant chemical shifts. C-F coupling will be observable.
¹⁹F NMR Fluorine NucleusA single resonance in the typical aryl fluoride region, likely a multiplet due to coupling with adjacent protons.
IR Spectroscopy Key VibrationsStrong S=O stretches (asymmetric & symmetric)[5], a sharp C≡N stretch, and a C-F stretch.
* ~2230-2240 cm⁻¹ (C≡N)
* ~1380-1400 cm⁻¹ (asymmetric SO₂)
* ~1180-1200 cm⁻¹ (symmetric SO₂)
* ~1200-1300 cm⁻¹ (C-F)
Mass Spectrometry Molecular Ion & IsotopesMolecular ion peak (M⁺) at m/z ≈ 219. A characteristic M+2 peak at m/z ≈ 221 with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom.[5]

Synthesis and Mechanistic Considerations

Aryl sulfonyl chlorides are typically prepared via one of several robust methods, including direct chlorosulfonylation of an arene or, more commonly for highly substituted systems, a Sandmeyer-type reaction from a corresponding aniline.[6][7] The latter approach offers excellent regiochemical control, which is critical for this specific isomer.

The synthesis from 2-amino-4-fluorobenzonitrile involves two key transformations:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[8]

  • Sulfonyl Chloride Formation: The diazonium salt solution is added to a mixture containing sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl moiety, evolving nitrogen gas.[8]

G A 2-Amino-4-fluorobenzonitrile (Starting Material) B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 2-Cyano-5-fluorobenzenesulfonyl chloride (Final Product) B->C  SO₂, CuCl  Acetic Acid

Caption: Synthetic workflow for 2-cyano-5-fluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative method based on established procedures for analogous transformations and must be adapted and optimized for specific laboratory conditions.[8]

  • Diazotization:

    • Suspend 2-amino-4-fluorobenzonitrile (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid in a three-neck flask.

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting mixture for 1 hour at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Sulfonyl Chloride Formation:

    • In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in acetic acid saturated with sulfur dioxide gas at 0 °C.

    • Add the cold diazonium salt solution from Step 1 dropwise to the SO₂/CuCl suspension. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice water. The solid product will precipitate.

  • Workup and Purification:

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Dissolve the solid in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure sulfonyl chloride.

Reactivity and Core Applications: Sulfonamide Synthesis

The synthetic value of 2-cyano-5-fluorobenzenesulfonyl chloride is overwhelmingly derived from the reactivity of the sulfonyl chloride group. It is an excellent electrophile for the synthesis of sulfonamides, a functional group present in a vast number of marketed drugs, including antibiotics, diuretics, and enzyme inhibitors.[1]

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]

G Start Sulfonyl Chloride + Amine (R-NH₂) TS1 Tetrahedral Intermediate Start->TS1 Nucleophilic Attack Product_HCl Protonated Sulfonamide + Cl⁻ TS1->Product_HCl Loss of Leaving Group (Cl⁻) Final_Product Sulfonamide + Base·HCl Product_HCl->Final_Product Deprotonation by Base

References

An In-depth Technical Guide to the Solubility of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 612541-15-8), a key reagent in contemporary synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's solubility profile, practical methodologies for its determination, and the critical influence of solvent choice on its stability and reactivity.

Introduction: A Versatile Synthetic Building Block

This compound is a multifunctional aromatic compound featuring a sulfonyl chloride group, a nitrile moiety, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate for introducing the 2-cyano-5-fluorophenylsulfonyl motif into a wide range of molecules. The electron-withdrawing nature of the cyano and fluoro substituents enhances the electrophilicity of the sulfonyl chloride, rendering it highly reactive towards nucleophiles.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing scalable synthetic protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource(s)
CAS Number 612541-15-8[3][4]
Molecular Formula C₇H₃ClFNO₂S[5]
Molecular Weight 219.62 g/mol [6][7]
Appearance Solid[6]
Purity Typically ≥98%[6]
InChI Key WGFLZPKSPVMZOA-UHFFFAOYSA-N[5][6]
SMILES O=S(C1=CC(F)=CC=C1C#N)(Cl)=O[7]

Solubility Profile: A Qualitative Assessment

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Expert Insights
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Dichloromethane (DCM)SolubleThe polarity of these solvents can effectively solvate the polar sulfonyl chloride and nitrile groups. The absence of acidic protons prevents reaction with the sulfonyl chloride moiety.[8] DMF has been noted as a solvent for reactions involving structurally similar compounds, indicating good solubility.[9]
Moderately Polar/Non-polar Aprotic Tetrahydrofuran (THF), Ethyl acetate (EtOAc), TolueneLikely Soluble to Moderately SolubleThese solvents are generally good choices for many organic reactions. Solubility may be lower than in highly polar aprotic solvents but sufficient for many synthetic applications. Analogous compounds like 4-fluorobenzenesulfonyl chloride show good solubility in ethyl acetate and dichloromethane.[2]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Insoluble & ReactiveThe sulfonyl chloride group is highly susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.[10][11] Similarly, it will react with alcohols (alcoholysis) to form sulfonate esters. This reactivity makes these solvents unsuitable for most applications unless the solvolysis product is the desired outcome.[12] The low solubility of aryl sulfonyl chlorides in water is a known characteristic and is even utilized to protect them from hydrolysis during aqueous workups, where they often precipitate.[11][13]
Non-polar Hexanes, CyclohexaneInsolubleThe high polarity of this compound makes it unlikely to dissolve in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocols are recommended. It is imperative that all glassware is rigorously dried and anhydrous solvents are used to prevent hydrolysis of the sulfonyl chloride.[1][14]

Protocol 1: Qualitative "Test Tube" Method

This rapid method provides a preliminary assessment of solubility and is useful for screening a range of solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Dispense 1 mL of the chosen anhydrous solvent into the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a dark, contrasting background.

  • Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).

G cluster_qualitative Qualitative Solubility Workflow A 1. Add 10-20 mg of Compound to Dry Test Tube B 2. Add 1 mL of Anhydrous Solvent A->B C 3. Vortex for 1-2 min at Ambient Temp B->C D 4. Visual Inspection C->D E 5. Record Observation (Soluble, Partially Soluble, Insoluble) D->E G cluster_quantitative Quantitative Gravimetric Solubility Workflow A 1. Prepare Saturated Solution (Excess Solute, Known Solvent Volume) B 2. Equilibrate (e.g., 24-48h) at Constant Temperature A->B C 3. Separate Supernatant (Settle & Filter) B->C D 4. Evaporate Solvent from a Known Volume of Supernatant C->D E 5. Weigh Dried Residue D->E F 6. Calculate Solubility (e.g., g/L) E->F

References

Spectroscopic Profile of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a sulfonyl chloride, a nitrile, and a fluoro group, makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The precise substitution pattern on the benzene ring—with the sulfonyl chloride at position 1, the cyano group at position 2, and the fluorine atom at position 5—engenders a unique electronic and steric environment. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule. In the absence of publicly available, experimentally-derived spectra, this document leverages established principles of spectroscopic theory and empirical data from analogous structures to offer a robust predictive framework for researchers working with this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The interplay of the electron-withdrawing sulfonyl chloride and cyano groups, alongside the electronegative fluorine atom, dictates the electronic distribution within the benzene ring and, consequently, its chemical reactivity and spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 612541-15-8[1][2][3]
Molecular Formula C₇H₃ClFNO₂S[2][3]
Molecular Weight 219.62 g/mol [2][3]
Appearance Solid (predicted)[3]
Purity ≥95% (typical commercial grade)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The benzene ring of the title compound contains three protons. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the three substituents. Both the -SO₂Cl and -CN groups are strongly electron-withdrawing, which will deshield the aromatic protons, shifting their resonances downfield from that of benzene (δ 7.3 ppm).[4] The fluorine atom also has a deshielding inductive effect, but its primary influence will be observed through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Justification
H-6 8.0 - 8.2Doublet of doublets (dd)³J(H6-F5) ≈ 7-9 Hz, ⁴J(H6-H4) ≈ 2-3 HzH-6 is ortho to the strongly withdrawing -SO₂Cl group, leading to a significant downfield shift. It will exhibit coupling to the meta proton H-4 and a larger coupling to the fluorine at C-5.
H-4 7.8 - 8.0Doublet of doublets of doublets (ddd) or Triplet of doublets (td)³J(H4-F5) ≈ 8-10 Hz, ³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 HzH-4 is ortho to the fluorine and meta to the two electron-withdrawing groups. This complex environment will result in a downfield shift and a complex splitting pattern due to coupling with H-3, H-6, and F-5.
H-3 7.6 - 7.8Doublet of doublets (dd)³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F5) ≈ 4-6 HzH-3 is ortho to the -CN group and meta to the -SO₂Cl group. It will be the most upfield of the three aromatic protons and will show coupling to H-4 and a smaller meta coupling to the fluorine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)

CarbonPredicted Chemical Shift (δ, ppm)Justification
C-1 (C-SO₂Cl) 140 - 145Quaternary carbon attached to the strongly electron-withdrawing sulfonyl chloride group. Will likely appear as a doublet due to coupling with the meta fluorine (²J(C1-F5)).
C-2 (C-CN) 115 - 120Quaternary carbon attached to the cyano group. Will appear as a doublet due to coupling with the ortho fluorine (³J(C2-F5)).
C-3 130 - 135Aromatic CH carbon ortho to the cyano group and meta to the sulfonyl chloride. Expected to show coupling to the meta fluorine (⁴J(C3-F5)).
C-4 125 - 130Aromatic CH carbon ortho to the fluorine and meta to the other two groups. Will exhibit a large one-bond C-F coupling.
C-5 (C-F) 160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz)Carbon directly attached to fluorine, showing a characteristic large one-bond C-F coupling constant and a significant downfield shift.[4]
C-6 135 - 140Aromatic CH carbon ortho to the sulfonyl chloride group. Will show coupling to the ortho fluorine (²J(C6-F5)).
-C≡N 112 - 118Nitrile carbon, typically found in this region.[5][6]
¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[7][8] The chemical shift of the single fluorine atom in this compound will be indicative of its electronic environment.

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityJustification
F-5 -105 to -115Triplet of doublets (td) or multipletThe chemical shift is typical for a fluorine atom on a benzene ring with electron-withdrawing groups.[9] The multiplicity arises from coupling to the two ortho protons (H-4 and H-6) and the meta proton (H-3).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. This compound possesses several strong, characteristic IR absorptions.

IR_Workflow cluster_sample Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Sample Compound Prep Prepare KBr Pellet or Nujol Mull Sample->Prep FTIR Acquire Spectrum Prep->FTIR Process Process Data (Baseline Correction, etc.) FTIR->Process Identify Identify Characteristic Bands Process->Identify Correlate Correlate to Functional Groups Identify->Correlate

Caption: General workflow for acquiring and interpreting an IR spectrum.

Table 2: Predicted Infrared Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityReference
3100 - 3000C-H stretch (aromatic)Medium to Weak[10]
2240 - 2220C≡N stretch (nitrile)Strong, Sharp[6][11]
1600 - 1450C=C stretch (aromatic ring)Medium to Strong[10]
1380 - 1360SO₂ asymmetric stretchStrong[2][12]
1190 - 1170SO₂ symmetric stretchStrong[2][12]
1250 - 1100C-F stretchStrong-
800 - 900C-H bend (aromatic, out-of-plane)Strong[10]
600 - 500S-Cl stretchStrong[10]

The presence of strong, sharp bands for the nitrile and the two sulfonyl stretches would be highly diagnostic for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Fragmentation

m/z ValueProposed FragmentComments
219/221[M]⁺Molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes).
184[M - Cl]⁺Loss of a chlorine radical.
155[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonyl compounds.[13]
120[M - SO₂Cl]⁺Loss of the sulfonyl chloride group to give the 2-cyano-5-fluorophenyl cation.
99/101[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride moiety.
64[SO₂]⁺Fragment corresponding to sulfur dioxide.

The isotopic signature of chlorine-containing fragments will be a key validation point in the mass spectrum.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reliable spectroscopic data, the following generalized protocols are recommended. These protocols are designed to be self-validating by incorporating standard reference materials and established calibration procedures.

NMR Sample Preparation and Acquisition
  • Solvent Selection and Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.

  • Instrumentation and Calibration: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks. Calibrate the ¹H and ¹³C chemical shift scales to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F spectra. Additionally, consider advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for all spectra.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample for analysis. The potassium bromide (KBr) pellet method is recommended for high-quality spectra. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers of the absorption maxima. Compare these to established correlation charts to assign the bands to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is a suitable method. For less stable compounds, electrospray ionization (ESI) from a solution (e.g., in acetonitrile/water) would be preferable.

  • Ionization: Use a standard electron energy of 70 eV for EI to generate a reproducible fragmentation pattern that can be compared to library data.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on logical bond cleavages and rearrangements.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can more effectively confirm the identity and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental characterization. While this guide is based on robust theoretical and empirical predictions, experimental verification remains the gold standard for structural confirmation.

References

An In-depth Technical Guide to the Safe Handling of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate.

Understanding the Reagent: Chemical Profile and Hazard Identification

This compound, with the CAS Number 612541-15-8, is a halogenated aromatic sulfonyl chloride.[1] Its molecular structure, featuring a sulfonyl chloride moiety, a nitrile group, and a fluorine atom on the benzene ring, renders it a valuable but hazardous reagent in organic synthesis. The electron-withdrawing nature of the substituents enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 3-Cyano-4-fluorobenzenesulfonyl chloride and other fluorinated benzenesulfonyl chlorides, consistently indicate that this class of compounds is corrosive and causes severe skin burns and eye damage.[2][3] The primary hazards are associated with its corrosivity and high reactivity, particularly towards nucleophiles like water.

Key Chemical Information:

PropertyValueSource
Chemical Name This compound
CAS Number 612541-15-8
Molecular Formula C₇H₃ClFNO₂S[1]
Physical State Solid[2]
Primary Hazards Corrosive, Water-Reactive[2][4]

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted in a certified chemical fume hood.[5] The fume hood provides essential protection against the inhalation of corrosive vapors and potential splashes. The sash should be kept at the lowest practical height to maximize containment.

An emergency eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is critical to prevent personal injury. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles in conjunction with a full-face shield are required to protect against splashes.[5] Standard safety glasses are insufficient.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the reagent.

  • Body Protection: A chemical-resistant apron or lab coat must be worn over personal clothing.[5]

  • Respiratory Protection: In situations where the fume hood may not be sufficient or during a large spill, a respirator with an appropriate cartridge for acid gases and organic vapors should be used by trained personnel.[2]

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_controls Primary Engineering Controls Goggles & Face Shield Goggles & Face Shield Resistant Gloves Resistant Gloves Lab Coat/Apron Lab Coat/Apron Fume Hood Fume Hood Fume Hood->Goggles & Face Shield Requires Fume Hood->Resistant Gloves Requires Fume Hood->Lab Coat/Apron Requires Eyewash/Shower Eyewash/Shower Researcher Researcher Researcher->Fume Hood Handles Reagent In Researcher->Eyewash/Shower Has Access To Handling_Workflow Start Start Inert_Atmosphere Work under Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Weigh_Dispense Weigh and Dispense in Fume Hood Inert_Atmosphere->Weigh_Dispense Controlled_Addition Controlled Addition to Reaction Vessel Weigh_Dispense->Controlled_Addition Monitor_Reaction Monitor Temperature and Pressure Controlled_Addition->Monitor_Reaction Quench_Reaction Slowly Add to Cooled Quenching Solution Monitor_Reaction->Quench_Reaction Workup Aqueous Workup (if applicable) Quench_Reaction->Workup Store Store in a Cool, Dry, Corrosive-Designated Area Workup->Store End End Store->End

References

An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application in the development of novel therapeutics. Through an exploration of its role in the formation of sulfonamides, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with CAS Number 612541-15-8, is a substituted aromatic sulfonyl chloride that has garnered significant interest in the field of drug discovery.[1][2] Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and a strategically placed fluorine atom, makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.

The sulfonyl chloride moiety serves as a robust electrophilic handle for the facile formation of sulfonamides, a prominent pharmacophore in a wide array of therapeutic agents.[3] The presence of the cyano and fluoro substituents provides opportunities for further molecular diversification and allows for the fine-tuning of physicochemical properties such as metabolic stability, binding affinity, and bioavailability. The strategic incorporation of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

This guide will delve into the essential aspects of this compound, providing a detailed examination of its synthesis, chemical behavior, and, most importantly, its practical application in the synthesis of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and predictive models.

PropertyValue/DescriptorSource
CAS Number 612541-15-8[1]
Molecular Formula C₇H₃ClFNO₂S[2]
Molecular Weight 219.62 g/mol [2]
Appearance Expected to be a solid at room temperature.Inferred from analogs[4]
Melting Point Not available. For comparison, 2-cyanobenzenesulfonyl chloride has a melting point of 65-69 °C.[4]
Boiling Point Not available. For comparison, 2-fluorobenzenesulfonyl chloride has a boiling point of 246-247 °C.
Solubility Expected to be soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It will react with protic solvents like water and alcohols.
Predicted XlogP 1.8PubChemLite
Monoisotopic Mass 218.9557 DaPubChemLite

Spectroscopic Data (Predicted and Analog-Based):

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals in the downfield region (typically between 7.5 and 8.5 ppm). The coupling patterns will be influenced by the fluorine and other substituents. For comparison, the aromatic protons of 4-fluorobenzenesulfonyl chloride appear at approximately 8.08 ppm and 7.30 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon of the cyano group is expected in the 110-120 ppm region.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O asymmetric and symmetric stretching, typically around 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹, respectively) and the cyano group (C≡N stretching, around 2230 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak, although it may be weak due to the lability of the sulfonyl chloride. A prominent fragment corresponding to the loss of the chlorine atom from the sulfonyl chloride group is anticipated.[1]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is through the diazotization of the corresponding aniline, 2-amino-4-fluorobenzonitrile, followed by a copper-catalyzed chlorosulfonylation. This method offers high regioselectivity and generally proceeds with good yields.

Reaction Principle and Mechanism

The synthesis is a two-step, one-pot procedure based on the Sandmeyer reaction.

  • Diazotization: 2-Amino-4-fluorobenzonitrile is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

  • Chlorosulfonylation: The diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper(I) or copper(II) catalyst. The diazonium group is replaced by a sulfonyl chloride group, with the evolution of nitrogen gas.

The overall transformation is depicted below:

Synthesis_Mechanism Start 2-Amino-4-fluorobenzonitrile Intermediate Diazonium Salt Start->Intermediate 1. NaNO₂, HCl 0-5 °C Product This compound Intermediate->Product 2. SO₂, CuCl   (or CuCl₂) Sulfonamide_Formation Reactants This compound + R¹R²NH Product N-substituted-2-cyano-5-fluorobenzenesulfonamide Reactants->Product Base (e.g., Pyridine, Triethylamine) Dichloromethane, 0 °C to RT

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the molecular architecture of a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, and serving as a bioisostere for amides and carboxylic acids.[4][5] The diverse biological activities exhibited by sulfonamide-containing drugs—ranging from antibacterial and antiviral to anticancer and anti-inflammatory—underscore the enduring importance of developing efficient and robust synthetic routes to novel sulfonamide derivatives.[1][3][6]

This application note provides a comprehensive guide to the synthesis of N-substituted sulfonamides utilizing 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. This particular reagent is of significant interest in drug discovery due to the unique electronic properties conferred by the cyano and fluoro substituents. These groups can modulate the physicochemical properties of the final sulfonamide, such as pKa, lipophilicity, and metabolic stability, offering fine-tuning capabilities in lead optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride ion, which is an excellent leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby preventing the protonation of the starting amine and promoting the reaction's progression.[7]

mechanistic_pathway reagents 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-substituted-2-cyano- 5-fluorobenzenesulfonamide + HCl intermediate->products Chloride Elimination

Caption: General reaction mechanism for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis of N-Aryl/Alkyl-2-cyano-5-fluorobenzenesulfonamide

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides using conventional laboratory techniques.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. Rationale: The base will neutralize the HCl produced during the reaction, preventing the protonation of the amine nucleophile.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Rationale: Slow, dropwise addition helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

experimental_workflow start Dissolve Amine in Anhydrous Solvent add_base Add Base at 0°C start->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-18h) add_sulfonyl_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end Pure Sulfonamide purify->end

Caption: Standard experimental workflow for sulfonamide synthesis.

Data Presentation: Model Reaction

The following table summarizes typical quantitative data for a model reaction between this compound and aniline.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (mg)
This compound1.0219.621.0219.6
Aniline1.193.131.1102.4
Pyridine1.579.101.5118.7
Product 276.28
Expected Yield (85%)0.85234.8

Safety and Handling of this compound

This compound is a reactive and corrosive compound that requires careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[8]

  • Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[7] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and water.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Hydrolysis of the sulfonyl chloride.3. Insufficient base.1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure all glassware is dry and use anhydrous solvents.3. Use at least 1.5 equivalents of base.
Multiple Products 1. Reaction with a difunctional amine.2. Side reactions due to high temperature.1. Use a protecting group strategy for one of the amine functionalities.2. Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride.
Product is Insoluble The resulting sulfonamide may have low solubility in the reaction solvent.Use a more polar aprotic solvent such as DMF or DMSO.
Difficulty in Purification Product co-elutes with starting material or impurities.1. Adjust the polarity of the chromatography solvent system.2. Attempt recrystallization from a different solvent system.

References

Application Notes and Protocols for 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide to the application of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride as a covalent chemical probe for activity-based protein profiling (ABPP) and target identification. While specific literature on this exact molecule as a probe is emerging, the principles outlined herein are derived from the well-established use of sulfonyl-containing electrophiles in chemical biology.[1][2] This guide will cover the mechanistic basis of its reactivity, protocols for protein labeling in complex proteomes, and methods for subsequent target identification and validation.

Introduction: The Power of Covalent Chemical Probes

The mapping of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Activity-based protein profiling (ABPP) has emerged as a powerful technology that utilizes covalent chemical probes to assess the functional state of enzymes directly within native biological systems.[3][4][5] Unlike traditional methods that measure protein abundance, ABPP provides a direct readout of enzymatic activity, offering a more accurate picture of cellular function and dysfunction.[5][6]

This compound belongs to the class of sulfonyl-containing electrophiles, which have gained prominence as "privileged warheads" in chemical probe design.[1][7] These moieties exhibit a favorable balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within protein binding sites.[2][8] The unique electronic properties conferred by the cyano and fluoro substituents on the phenyl ring of this compound are hypothesized to modulate its reactivity and selectivity profile, making it a potentially valuable tool for exploring the proteome.

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The sulfonyl chloride group is a potent electrophile that can react with a variety of nucleophilic amino acid side chains. While sulfonyl fluorides are more commonly discussed in the context of ABPP for their enhanced stability, sulfonyl chlorides are also effective covalent modifiers.[9] The electron-withdrawing nature of the cyano and fluoro groups on the aromatic ring is expected to enhance the electrophilicity of the sulfur atom, promoting nucleophilic attack.[10]

The primary targets for sulfonyl-containing probes are amino acids with nucleophilic side chains, including serine, threonine, tyrosine, lysine, and histidine.[2][8][11] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable covalent bond between the probe and the protein target, and the displacement of the chloride leaving group.

Mechanism_of_Action Probe 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride Intermediate Transition State Probe->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Lys, Ser, Tyr) Protein->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Covalent Bond Formation Leaving_Group Cl- Intermediate->Leaving_Group Leaving Group Departure

Caption: Covalent modification of a protein by this compound.

Synthesis and Handling

While detailed synthetic protocols for this compound are not extensively published in the context of probe development, analogous syntheses of substituted benzenesulfonyl chlorides are well-documented.[12][13][14] These methods often involve the diazotization of a corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source, or the direct chlorosulfonation of the aromatic ring.[14]

Important Handling Precautions:

  • This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10] Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

  • For experimental use, prepare fresh stock solutions in an anhydrous solvent such as DMSO or DMF.

Experimental Protocols

The following protocols are designed as a starting point for utilizing this compound in ABPP workflows. Optimization of probe concentration, incubation time, and temperature will be necessary for specific biological systems.

General Workflow for Activity-Based Protein Profiling

The overall workflow for an ABPP experiment using a clickable version of the probe (e.g., with an alkyne or azide handle for downstream functionalization) is depicted below.

ABPP_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis Proteome Cell Lysate or Live Cells Labeling Incubate with 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride Probe Proteome->Labeling Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Labeling->Click_Chemistry Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis of Peptides Digestion->LC_MS Database_Search Database Search and Protein Identification LC_MS->Database_Search Target_List Generation of Potential Target List Database_Search->Target_List

Caption: A typical workflow for ABPP using a clickable sulfonyl chloride probe.

Protocol for In-Gel Fluorescence Profiling

This protocol allows for a rapid assessment of protein labeling by a fluorescently tagged version of the probe.

Materials:

  • This compound with a fluorescent tag (e.g., appended with a rhodamine or fluorescein moiety).

  • Cell lysate or purified protein of interest.

  • SDS-PAGE gels and running buffer.

  • Fluorescence gel scanner.

Procedure:

  • Proteome Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

  • Labeling Reaction: Add the fluorescent probe to the proteome at a final concentration of 1-10 µM. Incubate for 30-60 minutes at room temperature or 37°C.

  • Quenching: Quench the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using a fluorescence gel scanner.

Protocol for Target Identification using Click Chemistry and Mass Spectrometry

This protocol is designed for the identification of protein targets from a complex mixture. It requires a version of the probe that contains a bio-orthogonal handle, such as an alkyne or azide.

Materials:

  • Alkyne- or azide-modified this compound.

  • Cell lysate (1-5 mg/mL in PBS).

  • Biotin-azide or biotin-alkyne for click chemistry.

  • Copper (II) sulfate (CuSO₄).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand.

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate.

  • Streptavidin-agarose beads.

  • Buffers for protein denaturation, reduction, alkylation, and digestion (e.g., urea, DTT, iodoacetamide, trypsin).

Procedure:

  • Labeling: Treat the cell lysate with the clickable probe (e.g., 10-50 µM) for 1 hour at room temperature.

  • Click Chemistry: To the labeled lysate, add the corresponding biotin tag (e.g., biotin-azide, 100 µM), a reducing agent (TCEP or sodium ascorbate, 1 mM), a copper ligand (e.g., TBTA, 100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea). Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. Add trypsin and incubate overnight at 37°C.

  • Peptide Elution and Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently modified by the probe.

Target Validation and Competitive Profiling

Identifying a list of potential protein targets is the first step. Subsequent validation is crucial to confirm a direct interaction and to assess the selectivity of the probe.

Competitive Binding Assay

A competitive binding experiment can be used to determine if a known inhibitor or a compound of interest binds to the same site as the probe.

Procedure:

  • Pre-incubate the proteome with the competitor compound for 30 minutes.

  • Add the this compound probe (either fluorescent or clickable) and proceed with the respective protocols described above.

  • A decrease in the signal from a specific protein (either by in-gel fluorescence or mass spectrometry) in the presence of the competitor suggests that they bind to the same or an allosteric site.

Data Summary and Interpretation

The following table provides a hypothetical summary of experimental parameters that may require optimization for successful application of this compound as a chemical probe.

ParameterRecommended Starting RangeConsiderations
Probe Concentration 1 - 50 µMHigher concentrations may lead to off-target labeling. Lower concentrations may not provide sufficient signal.
Incubation Time 30 - 120 minutesLonger incubation times may increase labeling efficiency but also non-specific binding.
Incubation Temperature Room Temperature to 37°CHigher temperatures can accelerate the reaction but may also lead to protein denaturation.
Proteome Concentration 1 - 5 mg/mLSufficient protein concentration is required for detectable labeling.
pH 7.0 - 8.5The reactivity of nucleophilic amino acid residues is pH-dependent.

Conclusion

This compound represents a promising, albeit underexplored, chemical probe for covalent ligand discovery and activity-based protein profiling. Its unique electronic properties may afford a distinct reactivity and selectivity profile compared to other sulfonyl-containing probes. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own biological systems. As with any covalent probe, careful optimization and rigorous validation are paramount to generating meaningful and reproducible data.

References

Application Notes and Protocols for the Derivatization of 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a highly valuable scaffold, offering a unique combination of reactive and modifiable functional groups that are attractive for the synthesis of diverse compound libraries. The presence of a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a fluorine atom provides a trifecta of opportunities for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.

The sulfonyl chloride is a cornerstone for the facile synthesis of sulfonamides, a privileged structural motif found in a wide array of approved drugs due to their ability to act as bioisosteres for amides and their capacity to form crucial hydrogen bonds with biological targets.[1][2] The cyano group, a versatile synthetic handle, can participate in various chemical transformations to introduce diverse functionalities or can itself engage in important interactions within a protein binding site.[3] Furthermore, the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, all of which are critical parameters in drug design.[4]

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, empowering researchers to harness its full potential in the quest for new medicines. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Core Derivatization Strategies

The primary avenues for the derivatization of this compound revolve around the highly reactive sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. Additionally, reaction with alcohols and phenols yields sulfonate esters, which can also serve as valuable intermediates or final compounds.

Diagram: Core Derivatization Pathways

G reagent 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride sulfonamide N-Substituted-2-cyano-5-fluorobenzene- 1-sulfonamide reagent->sulfonamide Base (e.g., Pyridine, TEA) Aprotic Solvent (e.g., DCM) sulfonate 2-Cyano-5-fluorophenyl Sulfonate Ester reagent->sulfonate Base (e.g., Pyridine, TEA) Aprotic Solvent (e.g., DCM) amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide alcohol Alcohol or Phenol (R3OH) alcohol->sulfonate

Caption: Key derivatization routes for this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Synthesis of N-Substituted-2-cyano-5-fluorobenzene-1-sulfonamides

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it unreactive.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM (sufficient to make a 0.1-0.2 M solution).

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2-cyano-5-fluorobenzene-1-sulfonamide.[5][6]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7][8]

Protocol 2: Synthesis of 2-Cyano-5-fluorophenyl Sulfonate Esters

This protocol outlines the synthesis of sulfonate esters from this compound and an alcohol or phenol. Similar to sulfonamide synthesis, a base is required to facilitate the reaction.

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol (1.0 - 1.2 eq) and anhydrous pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous DCM (to achieve a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled mixture over 15-30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, add water to the reaction mixture.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic extracts and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude sulfonate ester can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.[9][10]

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

While specific drugs directly derived from this compound are not yet prevalent in the market, the structural motifs accessible from this reagent are well-represented in various therapeutic areas. The sulfonamide derivatives, in particular, are of significant interest as inhibitors of enzymes such as kinases and proteases, which are key targets in oncology and infectious diseases.[11][12][13]

Structure-Activity Relationship (SAR) Insights

The 2-cyano-5-fluorophenylsulfonamide scaffold offers several points for diversification to explore structure-activity relationships:

  • The Sulfonamide N-substituent (R¹, R²): This is the most readily diversified position. Variation of the amine component allows for the introduction of a wide range of functionalities, including aliphatic and aromatic groups, heterocycles, and chiral moieties. The nature of these substituents will directly influence the compound's interaction with the target protein, as well as its solubility, lipophilicity, and metabolic stability.

  • The Cyano Group: The strongly electron-withdrawing cyano group can participate in hydrogen bonding with the target protein.[3] Its presence also influences the acidity of the sulfonamide N-H, which can be critical for binding. Further derivatization of the cyano group can lead to other functional groups such as amides, carboxylic acids, or tetrazoles, each with distinct properties and potential interactions.[6][14]

  • The Fluorine Atom: The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[15] In some cases, it may be possible to displace the fluorine atom via nucleophilic aromatic substitution to introduce further diversity, although this typically requires harsh reaction conditions.[16]

Table: Potential Therapeutic Targets and Rationale
Therapeutic TargetRationale for using 2-Cyano-5-fluorophenylsulfonamide ScaffoldKey SAR Considerations
Kinases Sulfonamides can mimic the hydrogen bonding interactions of the hinge region of the ATP binding site. The cyano group can provide additional interactions.The N-substituent can be designed to occupy the hydrophobic pocket. The fluoro-substituent can enhance potency and selectivity.
Proteases The sulfonamide can act as a transition-state mimic. The scaffold can be elaborated to interact with the different pockets (S1, S2, etc.) of the enzyme.The N-substituent can be tailored to fit the specific substrate recognition pockets of the target protease.[12][13]
Carbonic Anhydrases Primary sulfonamides are classic inhibitors of carbonic anhydrases. The 2-cyano-5-fluorophenyl group can provide additional interactions with the enzyme active site.The sulfonamide must be primary (unsubstituted) to coordinate to the zinc ion in the active site.

Advanced Derivatization Strategies: Unlocking Further Diversity

Beyond the primary reactions at the sulfonyl chloride, the cyano and fluoro groups on the aromatic ring offer opportunities for further chemical modifications, significantly expanding the chemical space accessible from this versatile building block.

Diagram: Advanced Derivatization Workflow

G start N-Substituted-2-cyano- 5-fluorobenzene-1-sulfonamide amide Carboxamide Derivative start->amide Hydrolysis (e.g., H₂O₂, base) tetrazole Tetrazole Derivative start->tetrazole Cycloaddition (e.g., NaN₃) snar Nucleophilic Aromatic Substitution Product start->snar Nu⁻ (e.g., RNH₂, RS⁻) High Temp.

Caption: Downstream modifications of the 2-cyano-5-fluorophenylsulfonamide scaffold.

Protocol 3: Hydrolysis of the Cyano Group to a Carboxamide

The conversion of the nitrile to a primary amide can be a valuable transformation, as the amide may have different biological activity or improved physicochemical properties.

Materials:

  • N-Substituted-2-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq)

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-2-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq) in DMSO.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the slow addition of 30% hydrogen peroxide (5.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 4: Conversion of the Cyano Group to a Tetrazole

The tetrazole moiety is a well-known bioisostere for a carboxylic acid and can offer improved metabolic stability and oral bioavailability.

Materials:

  • N-Substituted-2-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylammonium chloride or ammonium chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-2-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in DMF.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.

    • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its strategic combination of a reactive sulfonyl chloride, a modifiable cyano group, and a beneficial fluorine atom provides medicinal chemists with a rich platform for the synthesis of diverse and potentially bioactive molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this valuable scaffold in their drug discovery programs. By understanding the underlying chemical principles and leveraging the provided methodologies, scientists can efficiently generate novel compound libraries and accelerate the identification of new therapeutic agents.

References

experimental setup for reactions with 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a diverse range of organic compounds, particularly in the realm of pharmaceutical and agrochemical research.[1] Its unique trifunctionalized aromatic core, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and a fluorine atom, offers medicinal chemists a powerful tool for molecular design and the synthesis of novel sulfonamides.[2] The sulfonamide functional group is a cornerstone in drug development, known for its presence in a wide array of therapeutic agents due to its ability to mimic the transition state of amide hydrolysis and participate in crucial hydrogen bonding interactions with biological targets.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving this compound. We will delve into its chemical properties, safe handling procedures, and detailed protocols for its application in sulfonamide synthesis, a reaction of paramount importance in medicinal chemistry.[4][5]

Reagent Profile and Physicochemical Properties

This compound is a solid at room temperature and should be handled with care due to its reactive nature.[2] The presence of both a cyano and a fluoro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride moiety, making it a potent electrophile for reactions with a variety of nucleophiles.

PropertyValueReference
CAS Number 612541-15-8[6]
Molecular Formula C₇H₃ClFNO₂S[7]
Molecular Weight 219.62 g/mol [8]
Appearance Solid[2]
Purity >97.0% (HPLC)[9]

Safety and Handling: A Prerequisite for Successful Experimentation

As with all sulfonyl chlorides, this compound is a moisture-sensitive and corrosive compound.[10] Proper handling and storage are critical to ensure both the integrity of the reagent and the safety of the researcher.

Key Safety Precautions:

  • Moisture Sensitivity: The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid. This not only consumes the reagent but also generates corrosive hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Corrosivity: This compound can cause severe skin burns and eye damage.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[2]

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines.[10][12] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[13]

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom, which is followed by the departure of the chloride leaving group.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_NH2 R-NH₂ (Amine) TS [Intermediate Complex] R_NH2->TS Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->TS Sulfonamide Ar-SO₂-NH-R (Sulfonamide) TS->Sulfonamide HCl HCl TS->HCl Elimination

Caption: General mechanism of sulfonamide formation.

Protocol 1: Standard Sulfonamide Synthesis in Dichloromethane (DCM)

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine in dichloromethane (DCM) using pyridine as the base.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5-2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Experimental Workflow for Sulfonamide Synthesis A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0°C and Add Pyridine A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (6-18h) & Monitor by TLC C->D E 5. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Chromatography or Recrystallization F->G H Pure Sulfonamide Product G->H

Caption: Step-by-step workflow for sulfonamide synthesis.

Protocol 2: Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation can be employed. This method often reduces reaction times significantly.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). Optimize the temperature and time for the specific substrates.

  • Workup and Purification: After cooling, the crude product can be purified directly by column chromatography or recrystallization as described in Protocol 1.

Product Characterization

The synthesized sulfonamides can be characterized using a suite of standard analytical techniques to confirm their structure and purity.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Characteristic signals for the aromatic protons of the 2-cyano-5-fluorophenyl group, as well as signals corresponding to the protons of the amine component. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
¹³C NMR Spectroscopy Signals for all unique carbon atoms in the molecule, including the characteristic signal for the cyano carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide.
Infrared (IR) Spectroscopy Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). A C≡N stretching band should also be present.
Melting Point A sharp melting point for a pure, crystalline solid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Hydrolysis of sulfonyl chloride- Side reactions- Extend reaction time or increase temperature.- Ensure anhydrous conditions.- Use a less hindered amine or a more potent base.
Impure Product - Incomplete reaction- Ineffective purification- Monitor reaction to completion by TLC.- Optimize chromatography solvent system or try a different recrystallization solvent.
No Reaction - Low nucleophilicity of the amine- Steric hindrance- Use a stronger base or a higher reaction temperature.- Consider alternative synthetic routes if steric hindrance is severe.

Further Synthetic Transformations

The cyano and fluoro groups on the sulfonamide product offer opportunities for further synthetic diversification. For instance, the cyano group can be reduced to a primary amine, providing a handle for further functionalization.[10] The fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions, although it is generally less reactive than the sulfonyl chloride.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides. By following the detailed protocols and safety guidelines outlined in this application note, researchers can effectively utilize this building block in their drug discovery and development endeavors. The key to success lies in meticulous attention to anhydrous reaction conditions and careful purification of the final products.

References

Application Note: Leveraging 2-Cyano-5-fluorobenzenesulfonyl Chloride in the Rational Design and Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical stability and ability to act as a hydrogen bond donor and acceptor.[1][2] This application note provides an in-depth guide to the strategic use of 2-cyano-5-fluorobenzenesulfonyl chloride, a highly versatile and reactive building block for the synthesis of potent enzyme inhibitors. We will explore the causality behind its design, detailing how its distinct substituents—the reactive sulfonyl chloride, the pKa-modulating fluorine atom, and the polar cyano group—can be exploited to achieve high target affinity and desirable pharmacokinetic properties. This guide includes detailed, field-proven protocols, workflow visualizations, and expert insights to empower researchers in their drug discovery efforts.

The Strategic Value of 2-Cyano-5-fluorobenzenesulfonyl Chloride in Medicinal Chemistry

The rational design of enzyme inhibitors hinges on the selection of chemical scaffolds that offer both a reactive handle for synthesis and functional groups that can engage in favorable interactions within an enzyme's active site. 2-Cyano-5-fluorobenzenesulfonyl chloride is an exemplary reagent in this context, providing a trifecta of strategically important features.

  • The Sulfonyl Chloride Core: This functional group is a highly reliable electrophile for reacting with nucleophilic residues, most commonly primary and secondary amines, to form exceptionally stable sulfonamide linkages.[3][4] This reaction is the foundation for building vast libraries of potential inhibitors.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] Its high electronegativity can significantly alter the acidity (pKa) of the resulting sulfonamide's N-H bond, thereby influencing its hydrogen bonding capability. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity through favorable interactions with the target protein.

  • The Cyano Group: The nitrile moiety is a powerful, polar functional group that serves two primary roles. Firstly, it is an excellent hydrogen bond acceptor, capable of forming strong, directional interactions within a binding pocket. Secondly, the cyano group can act as a reversible or irreversible covalent "warhead," particularly for targeting cysteine proteases like cathepsins, where the nitrile can interact with the active site cysteine residue.[6][7][8]

The combination of these features in a single, compact molecule makes 2-cyano-5-fluorobenzenesulfonyl chloride a high-value starting material for lead discovery and optimization campaigns targeting a range of enzyme classes, including proteases, kinases, and carbonic anhydrases.[9][10][11]

Physicochemical Data

A clear understanding of the reagent's properties is critical for experimental design.

PropertyValueReference
CAS Number 1101120-80-2[12]
Molecular Formula C₇H₃ClFNO₂S[12]
Molecular Weight 219.61 g/mol [12]
Appearance Off-white to light yellow solid
Reactivity Highly reactive with nucleophiles (amines, water). Moisture sensitive.[5]

Synthesis of Novel Sulfonamide-Based Inhibitors: A General Protocol

The synthesis of sulfonamides from 2-cyano-5-fluorobenzenesulfonyl chloride and a primary or secondary amine is a robust and widely applicable nucleophilic substitution reaction. The protocol below provides a detailed, self-validating methodology for synthesizing a library of potential inhibitors for screening.

Visualized Reaction Scheme

G reagent1 2-Cyano-5-fluorobenzenesulfonyl Chloride inv1 reagent1->inv1 reagent2 Primary/Secondary Amine (R1R2-NH) reagent2->inv1 plus1 + plus1->inv1 product N-substituted-2-cyano-5-fluorobenzene- sulfonamide byproduct Base-HCl Complex plus2 + inv2 inv1->inv2 Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) 0°C to RT inv2->product inv2->byproduct

Caption: General reaction for synthesizing N-substituted sulfonamides.

Detailed Experimental Protocol

This protocol is designed to be a reliable starting point for the synthesis of a diverse range of sulfonamide derivatives.

Materials:

  • 2-Cyano-5-fluorobenzenesulfonyl chloride (1.0 eq)

  • Target Primary or Secondary Amine (1.0 - 1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the target amine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

    • Scientist's Note: Anhydrous conditions are crucial as 2-cyano-5-fluorobenzenesulfonyl chloride readily hydrolyzes in the presence of water to the corresponding sulfonic acid, which will terminate the reaction and complicate purification.[5]

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

    • Scientist's Note: A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Adding it before the sulfonyl chloride prevents unwanted side reactions.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-cyano-5-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 20-30 minutes using a dropping funnel.

    • Scientist's Note: The reaction is often exothermic. A slow, dropwise addition at 0 °C is a critical control measure to prevent the formation of undesired side products and ensure a clean reaction profile.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Self-Validation Checkpoint: A complete reaction is indicated by the disappearance of the limiting starting material (usually the amine) on the TLC plate.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x, to remove excess pyridine), water (1x), saturated NaHCO₃ solution (1x, to remove any residual acid), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Expected Outcome: This step should yield the crude product, often as a solid or viscous oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes) to afford the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Inhibitor Development and Evaluation

The synthesis of a compound is the first step in a larger drug discovery workflow. The following diagram illustrates the logical progression from chemical synthesis to biological validation.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biological Evaluation cluster_optimization Phase 3: Lead Optimization synthesis Synthesis using 2-Cyano-5-fluorobenzene- sulfonyl chloride purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization assay In Vitro Enzyme Assay (Dose-Response) characterization->assay Pure Compound data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar design Design Next-Generation Analogs sar->design SAR Insights design->synthesis Iterative Cycle

Caption: Iterative workflow for synthesis and evaluation of inhibitors.

Hypothetical Inhibition Data & SAR Insights

To illustrate the application, consider a hypothetical screening campaign against "Protease X". By varying the amine coupled to the 2-cyano-5-fluorobenzenesulfonyl chloride core, a structure-activity relationship (SAR) can be established.

Compound IDAmine Moiety (R-NH₂)IC₅₀ (nM) vs. Protease XScientist's Note
PROX-001 Aniline1,250Baseline activity established with a simple aromatic amine.
PROX-002 4-Chloroaniline450Addition of an electron-withdrawing group improves potency, suggesting a specific interaction in a hydrophobic pocket.
PROX-003 3-Aminopyridine85Introduction of a basic nitrogen capable of H-bonding significantly enhances activity. This is a key lead for optimization.
PROX-004 Cyclohexylamine>10,000Loss of the aromatic ring results in a complete loss of activity, indicating a requirement for π-π stacking or hydrophobic interactions.

These hypothetical results demonstrate how systematic modification of the amine component, guided by the stable sulfonamide linkage, allows for rapid exploration of the chemical space around the enzyme's active site. The cyano and fluoro groups on the benzenesulfonyl scaffold provide constant, well-defined interactions, serving as an anchor for the variable R-group.

Conclusion

2-Cyano-5-fluorobenzenesulfonyl chloride is more than just a reagent; it is a sophisticated tool for the modern medicinal chemist. Its pre-installed functionalities provide a rational starting point for designing inhibitors with enhanced potency, selectivity, and drug-like properties. The robust and reliable chemistry of sulfonamide formation allows for the rapid generation of compound libraries, while the embedded fluorine and cyano groups offer strategic advantages for optimizing target engagement. The protocols and workflows detailed in this note provide a comprehensive framework for researchers to effectively integrate this powerful building block into their enzyme inhibitor discovery programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is ever-present. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a highly valuable and versatile building block. Its unique electronic and structural features, including an electron-withdrawing cyano group and a fluorine atom, make it an attractive substrate for a variety of chemical transformations.[1] The fluorine substituent, in particular, is a prized element in medicinal chemistry for its ability to enhance pharmacokinetic properties such as metabolic stability and binding affinity.[1] Furthermore, the cyano group serves as a synthetic handle for further functionalization, offering pathways to amines, tetrazoles, and other important moieties.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. The methodologies presented herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of substituted biaryls, styrenes, and alkynes.

The Desulfinative Cross-Coupling: A Mechanistic Overview

A key mechanistic feature of the palladium-catalyzed cross-coupling of aryl sulfonyl chlorides is the in situ desulfination, where the sulfonyl chloride group is extruded as sulfur dioxide (SO₂). This process allows the aryl sulfonyl chloride to act as an equivalent to an aryl halide in traditional cross-coupling reactions. The general catalytic cycle proceeds through a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the sulfur-chlorine bond of the aryl sulfonyl chloride. This is followed by the extrusion of SO₂ to form an arylpalladium(II) intermediate. This intermediate is the pivotal species that then engages in the respective cross-coupling pathways.

Desulfinative Coupling Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) SO2 extrusion Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (Suzuki) or Migratory Insertion (Heck) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-SO2Cl Ar-SO2Cl Ar-SO2Cl->Pd(0)L_n Oxidative Addition

Caption: General catalytic cycle for desulfinative cross-coupling.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl compounds.[2][3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous 1,4-dioxane or another suitable solvent

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv) to the flask. Then, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001692
33-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME851078
42-Pyridylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.5)DMF1102465

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Suzuki_Workflow start Start setup Combine Reactants: - Sulfonyl Chloride - Boronic Acid - Catalyst & Ligand - Base start->setup add_solvent Add Anhydrous Solvent setup->add_solvent react Heat under Inert Atmosphere (80-110 °C) add_solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool, Dilute, Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Heck Reaction: Synthesis of Substituted Styrenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenes and related compounds.[4][5] This transformation is highly valuable for the synthesis of precursors to polymers, natural products, and pharmaceuticals.

Protocol 2: General Procedure for the Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with various alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), palladium(II) acetate (1-3 mol%), and the phosphine ligand (2-6 mol%) in the anhydrous solvent (e.g., DMF).

  • Addition of Alkene and Base: Add the alkene (1.1-1.5 equiv) and the base (e.g., Et₃N, 1.5-2.0 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Entry Alkene Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1201888
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAc (2)DMAc1302475
32,3-DihydrofuranPdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile1001282
4CyclohexeneHerrmann's Catalyst (1)-Cy₂NMe (2)NMP1403660

Table 2: Representative conditions for the Heck reaction.

III. Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide (or equivalent) and a terminal alkyne.[6][7] This reaction is instrumental in the synthesis of conjugated systems found in advanced materials and biologically active molecules.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, which can also serve as the solvent) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Entry Alkyne Pd Catalyst (mol%) Cu Cocatalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF50890
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF601283
3TrimethylsilylacetylenePdCl₂(dppf) (2)-Cs₂CO₃Toluene801677 (Copper-free)
4Propargyl alcoholPdCl₂(MeCN)₂ (3)CuI (5)PiperidineAcetonitrileRT2488

Table 3: Representative conditions for Sonogashira coupling.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Electron-rich and sterically hindered phosphine ligands, such as SPhos or P(o-tol)₃, often enhance the rate of oxidative addition and reductive elimination, which can be beneficial for less reactive substrates.[8] For Suzuki couplings, ligands like dppf can stabilize the palladium center and prevent catalyst decomposition.

  • Base: The base plays multiple roles in these reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In the Heck reaction, the base is required to neutralize the hydrogen halide generated in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates, phosphates, and amines.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF, DMAc, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the base and the overall reaction kinetics.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air. Therefore, conducting these reactions under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation and ensure reproducibility.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The desulfinative nature of these couplings provides a reliable and efficient pathway for the synthesis of a wide array of functionalized aromatic compounds. The Suzuki-Miyaura, Heck, and Sonogashira reactions, as detailed in these application notes, offer robust and adaptable methods for constructing C-C bonds, thereby enabling the rapid generation of novel molecular entities for applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can effectively utilize this important building block to advance their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano-5-fluorobenzene-1-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 612541-15-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and present a validated experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and generally reliable method is a Sandmeyer-type reaction starting from 2-Amino-4-fluorobenzonitrile. This multi-step process involves two key transformations:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1]

  • Sulfochlorination: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the target sulfonyl chloride.[2][3]

This route is often preferred over direct chlorosulfonation of 4-fluorobenzonitrile due to challenges in controlling regioselectivity. The directing effects of the cyano (-CN) and fluoro (-F) groups can lead to a mixture of isomers that are difficult to separate.[4]

Q2: Why is strict temperature control so critical during the diazotization step?

Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] Maintaining a low temperature, typically between 0°C and 5°C, is paramount to prevent the decomposition of the diazonium intermediate.[6] If the temperature rises, the diazonium salt can readily react with water in the acidic medium to form the corresponding phenol (2-cyano-5-fluorophenol), a common and significant impurity that reduces the overall yield. Furthermore, the loss of nitrogen gas (N₂) is accelerated at higher temperatures, leading to undesired side reactions.[7]

Q3: What is the precise role of the copper(I) catalyst in the Sandmeyer reaction?

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][8] The copper(I) salt (e.g., CuCl) acts as a catalyst by initiating a single-electron transfer (SET) to the diazonium salt. This transfer generates an aryl radical with the concomitant loss of stable nitrogen gas and the formation of a copper(II) species.[3][7] The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.

Q4: My final product is always contaminated with the corresponding sulfonic acid. How can I prevent this?

This is a classic issue caused by hydrolysis. Sulfonyl chlorides are highly electrophilic and react readily with water.[9] Contamination with 2-cyano-5-fluorobenzene-1-sulfonic acid occurs when the sulfonyl chloride is exposed to moisture during the reaction workup or purification. To mitigate this:

  • Use Anhydrous Solvents: Ensure all solvents used during the workup (e.g., for extraction) are thoroughly dried.

  • Perform a Quick Workup: Minimize the time the reaction mixture is in contact with aqueous phases.

  • Controlled Hydrolysis: Some protocols intentionally use a controlled addition of water or ice to quench the reaction and precipitate the product. However, this must be done carefully at low temperatures to minimize hydrolysis of the desired product.[10]

  • Anhydrous Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in real-time.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt (Tested by coupling with a phenol like 2-naphthol)1. Incomplete reaction due to insufficient acid. 2. Nitrous acid decomposition. 3. Temperature too high.1. Ensure at least 3-4 equivalents of strong acid (e.g., HCl) are used. One equivalent neutralizes the starting amine, one forms nitrous acid, and the rest maintain an acidic medium. 2. Add the sodium nitrite solution slowly and sub-surface to ensure it reacts to form nitrous acid in situ rather than decomposing. 3. Strictly maintain the reaction temperature between 0-5°C using an ice/salt bath.[6]
Reaction Stalls After Diazotization; Low Sulfonyl Chloride Yield 1. Inactive or insufficient copper catalyst. 2. Insufficient sulfur dioxide (SO₂). 3. Presence of radical inhibitors.1. Use freshly prepared, high-purity copper(I) chloride. The quality of the catalyst is critical for the single-electron transfer step.[3] 2. Ensure the reaction solvent (e.g., acetic acid) is saturated with SO₂ gas before and during the addition of the diazonium salt solution. 3. Ensure starting materials and solvents are pure and free from contaminants that could quench radical intermediates.
Significant Formation of a Phenolic Byproduct Hydrolysis of the diazonium salt intermediate.[11]This is almost always due to the reaction temperature rising above 5-10°C during diazotization or before the Sandmeyer reaction is initiated. Improve cooling efficiency and monitor the internal temperature closely.
Product Oily or Difficult to Crystallize Presence of impurities, particularly regioisomers or byproducts from side reactions.Purify the crude product. While sulfonyl chlorides can be unstable on silica gel, careful flash chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) with deactivated silica can be effective. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) may yield a pure, crystalline solid.
Violent Gas Evolution During Reaction 1. Addition of sodium nitrite is too rapid. 2. Uncontrolled decomposition of the diazonium salt.1. Add the sodium nitrite solution dropwise or in small portions to control the rate of diazotization and gas evolution. 2. Maintain rigorous temperature control. A sudden increase in gas evolution is a sign of a temperature runaway, leading to rapid decomposition.
Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Low Final Yield check_diazotization Check Diazotization Step (e.g., β-naphthol test) start->check_diazotization diaz_ok Diazotization Successful? check_diazotization->diaz_ok check_temp Issue: Temperature Control Action: Maintain 0-5°C diaz_ok->check_temp No check_sandmeyer Check Sandmeyer Step diaz_ok->check_sandmeyer Yes check_reagents Issue: Reagent Stoichiometry Action: Check acid/NaNO2 equivalents check_temp->check_reagents sandmeyer_issues Issue: Catalyst/SO2 Action: Use fresh CuCl, ensure SO2 saturation check_sandmeyer->sandmeyer_issues check_workup Check Workup/Purification sandmeyer_issues->check_workup hydrolysis_issue Issue: Hydrolysis Action: Use anhydrous solvents, minimize water contact check_workup->hydrolysis_issue

Caption: A decision tree for troubleshooting low yield issues.

High-Yield Experimental Protocol

This protocol is a synthesized methodology based on established Sandmeyer reaction principles for preparing aryl sulfonyl chlorides.[6][8][12] Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and lachrymatory.[9][13] Handle all reagents with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 2-Amino-4-fluorobenzonitrile
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-4-fluorobenzonitrile (1.0 eq).

  • Acidification: Add glacial acetic acid and concentrated hydrochloric acid. Cool the resulting slurry to 0°C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

  • Stirring: After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5°C.

Step 2: Sulfochlorination (Sandmeyer Reaction)
  • Catalyst & SO₂: In a separate, larger reaction vessel equipped with a gas dispersion tube, mechanical stirrer, and thermometer, prepare a suspension of copper(I) chloride (0.1-0.2 eq) in glacial acetic acid. Cool this mixture to 10-15°C and bubble sulfur dioxide (SO₂) gas through the suspension until it is fully saturated.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂-saturated catalyst suspension over 45-60 minutes. Maintain the temperature between 10-20°C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.

Step 3: Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude sulfonyl chloride and quench the reaction.

  • Filtration: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids and copper salts.

  • Drying: Dry the crude product under vacuum. For optimal purity, the product can be recrystallized from a suitable solvent like a hexane/dichloromethane mixture.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup amine 2-Amino-4-fluorobenzonitrile acid HCl, Acetic Acid 0-5°C diazonium Aryl Diazonium Salt amine->diazonium Formation nanitrite NaNO2 (aq) acid->diazonium Formation nanitrite->diazonium Formation catalyst CuCl, SO2 Acetic Acid diazonium->catalyst Addition sulfonyl_chloride 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride catalyst->sulfonyl_chloride Formation (N2 evolution) quench Ice/Water Quench sulfonyl_chloride->quench filtration Filtration & Washing quench->filtration purification Drying / Recrystallization filtration->purification final_product Pure Product purification->final_product

References

overcoming low reactivity of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this highly functionalized reagent. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity, enabling you to troubleshoot and optimize your synthetic routes effectively.

Core Concept: Deconstructing the "Low Reactivity" Myth

A common inquiry we receive pertains to the perceived low reactivity of this compound. This is a misconception that often stems from suboptimal reaction conditions or challenges with the nucleophile, rather than an inherent lack of reactivity in the sulfonyl chloride itself.

In fact, the opposite is true. The benzene ring is substituted with two potent electron-withdrawing groups (EWGs): a cyano (-CN) group ortho to the sulfonyl chloride and a fluoro (-F) group meta to it. These groups synergistically pull electron density away from the aromatic ring. This inductive effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety, making it more susceptible to nucleophilic attack, not less.[1][2] The primary challenge is not activating the sulfonyl chloride, but rather selecting the appropriate conditions and nucleophilic partner to achieve a successful reaction.

Caption: Electronic effects increasing the electrophilicity of the sulfur center.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with this compound.

Q1: My sulfonamide reaction is failing or giving very low yields. I thought this sulfonyl chloride was unreactive. What's the real issue?

As established, the sulfonyl chloride is highly activated. The failure typically originates from one of three areas: the nucleophile, the reaction conditions, or the integrity of the reagent itself.

  • Nucleophile Reactivity: The most common cause of failure is a weak nucleophile. Sterically hindered amines or electron-deficient anilines react slowly.[3] The bulky ortho-cyano group on the sulfonyl chloride can also create steric hindrance, making the approach of a bulky nucleophile difficult.

  • Reagent Integrity: Sulfonyl chlorides are highly sensitive to moisture.[4] If the reagent has been improperly stored or handled, it may have hydrolyzed to the corresponding unreactive sulfonic acid. A simple test is to check the melting point; the pure sulfonyl chloride melts around 41-44°C.[2]

  • Suboptimal Conditions: The choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the amine (or the resulting sulfonamide), or it may react with the sulfonyl chloride itself.

Q2: What are the optimal reaction conditions (base, solvent, temperature) for forming a sulfonamide?

The optimal conditions depend heavily on the nucleophilicity of your amine.

Amine Type Recommended Base Solvent Temperature Rationale & Causality
Primary/Secondary Aliphatic Amines (High Reactivity) Pyridine, Triethylamine (TEA)Dichloromethane (DCM), Acetonitrile (MeCN)0 °C to Room TempThese amines are strong nucleophiles. A mild base like pyridine or TEA is sufficient to act as a proton scavenger. The reaction is often exothermic and starting at 0 °C provides better control.
Anilines (Moderate Reactivity) Pyridine, 4-DMAP (cat.), TEADCM, Tetrahydrofuran (THF)Room Temp to 40 °CAnilines are less nucleophilic. Using pyridine as both a base and solvent, or adding a catalytic amount of DMAP, can accelerate the reaction. Gentle heating may be required.
Hindered or Electron-Deficient Amines (Low Reactivity) Sodium Hydride (NaH), LiHMDSAnhydrous THF, Dimethylformamide (DMF)Room Temp to 60 °CFor very weak nucleophiles, a strong, non-nucleophilic base is required to deprotonate the amine before adding the sulfonyl chloride. This generates a more potent nucleophilic amide anion. Anhydrous conditions are absolutely critical.
Q3: My amine is sterically hindered and the reaction is not proceeding. What can I do?

This is a classic challenge. Beyond using a stronger base like NaH (see table above), catalytic methods can be highly effective.

Catalytic Approach: The use of a Lewis acid catalyst can enhance the electrophilicity of the sulfonyl chloride even further, facilitating the attack of a weak nucleophile. Indium(III) chloride (InCl₃) has been shown to be effective in catalyzing the sulfonylation of less nucleophilic and sterically hindered anilines.[3]

See Protocol 2 for a detailed experimental procedure.

Q4: I'm observing significant side products. What are they and how can I prevent them?

The primary side product is the sulfonic acid, formed from hydrolysis of the sulfonyl chloride.

  • Cause: Exposure to atmospheric moisture, wet solvents, or water present in the amine or base.

  • Prevention:

    • Strict Anhydrous Conditions: Dry all solvents using standard procedures (e.g., distillation from a drying agent or passing through an activated alumina column). Use oven-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use a fresh bottle of this compound or verify the purity of an older bottle.

    • Order of Addition: For standard reactions, add the sulfonyl chloride solution slowly to the solution of the amine and base. This keeps the concentration of the moisture-sensitive reagent low at any given moment.

Another potential issue is the formation of a disulfonated amine (R-N(SO₂Ar)₂), especially with primary amines if excess sulfonyl chloride and base are used. Use a 1:1 or 1:1.05 molar ratio of amine to sulfonyl chloride to minimize this.

Troubleshooting Workflow

If you encounter a failed reaction, follow this logical progression to identify and solve the issue.

G start Reaction Failed (Low/No Yield) check_reagent 1. Verify Reagent Integrity - Check for hydrolysis (is it oily/gummy?) - Run TLC/LCMS of starting material start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions 2. Analyze Reaction Conditions - Is the base appropriate for the amine? - Are solvents strictly anhydrous? reagent_ok->check_conditions solution_reagent Solution: Procure fresh reagent. Store under inert gas. reagent_bad->solution_reagent conditions_ok Conditions Seem Correct check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_nucleophile 3. Evaluate Nucleophile - Is the amine sterically hindered? - Is it electron-deficient? conditions_ok->check_nucleophile solution_conditions Solution: Select stronger base. Ensure anhydrous setup. See Protocol 1. conditions_bad->solution_conditions nucleophile_bad Weak/Hindered Nucleophile check_nucleophile->nucleophile_bad solution_nucleophile Solution: Use stronger base (e.g., NaH). Employ a catalyst (e.g., InCl₃). See Protocol 2. nucleophile_bad->solution_nucleophile

Caption: A step-by-step workflow for troubleshooting failed sulfonylation reactions.

Experimental Protocols

Protocol 1: Standard Sulfonylation of a Primary Aliphatic Amine

This protocol is a baseline for reacting nucleophilic amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: Assemble the glassware under a nitrogen atmosphere.

  • Amine Solution: To the round-bottom flask, add the primary amine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution). Add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Solution: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered/Weakly Nucleophilic Amine

This protocol is adapted for challenging substrates, leveraging Lewis acid catalysis.[3]

Materials:

  • Same as Protocol 1, plus:

  • Indium(III) Chloride (InCl₃), anhydrous

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Assemble oven-dried glassware under a nitrogen atmosphere.

  • Catalyst & Reagents: To the reaction flask, add the hindered/weak amine (1.0 eq), this compound (1.2 eq), and anhydrous Indium(III) Chloride (0.1 eq).

  • Solvent & Base: Add anhydrous acetonitrile (to make a 0.2 M solution) followed by triethylamine (2.0 eq).

  • Reaction: Stir the mixture at room temperature. For very unreactive substrates, the temperature may be increased to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous workup will remove the indium catalyst.

References

Technical Support Center: Synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 612541-15-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and process development professionals. Our guidance is grounded in established chemical principles to help you navigate the common challenges associated with this synthesis, which typically proceeds via a Sandmeyer-type reaction from 2-amino-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.

Q1: My diazotization of 2-amino-5-fluorobenzonitrile is failing or giving a low yield. What are the most critical parameters to control?

A1: The formation of the diazonium salt is the cornerstone of this synthesis, and its instability requires precise control. Failure at this stage is common and usually attributable to issues with temperature or reagent stoichiometry.

  • Causality: Aromatic diazonium salts are highly reactive intermediates that readily decompose at elevated temperatures, leading to the premature loss of N₂ gas and the formation of phenolic impurities.[1] The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid. Incomplete conversion can result from insufficient acid or localized pH increases, while an excess of nitrous acid can lead to unwanted side reactions.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The diazotization must be performed at low temperatures, typically between 0 °C and 5 °C .[2] Use an ice-salt bath to maintain this range throughout the slow addition of sodium nitrite. A runaway temperature is a primary cause of failure.

    • Acid Stoichiometry and Choice: A strong, non-oxidizing acid like hydrochloric acid is essential. Typically, 2.5 to 3.5 equivalents of acid are used. The first equivalent protonates the aniline, the second reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to stabilize the diazonium salt and prevent coupling reactions.[3]

    • Slow Reagent Addition: The aqueous solution of sodium nitrite must be added dropwise to the acidic solution of the aniline. This ensures that nitrous acid is generated slowly and consumed immediately, preventing its decomposition and minimizing side reactions.

    • Monitoring for Completion: You can monitor the presence of excess nitrous acid using starch-iodide paper, which will turn blue-black. A slight excess at the end of the addition (after stirring for 15-20 minutes) indicates the completion of the diazotization. If the test is negative, it may indicate insufficient sodium nitrite.

Q2: I've successfully formed the diazonium salt, but the subsequent chlorosulfonylation step gives a poor yield. How can I improve this conversion?

A2: This is the core Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group. Low yields are often due to an inefficient sulfur dioxide source, poor catalyst activity, or competing side reactions.

  • Causality: The classic Sandmeyer reaction for this conversion involves the reduction of the diazonium salt by a copper(I) catalyst, which facilitates the reaction with sulfur dioxide.[4][5] The efficiency of this step depends on the intimate mixing of the aqueous diazonium salt solution with the SO₂ source and catalyst. Competing reactions, such as the formation of 2-chloro-5-fluorobenzonitrile, can occur if the chloride ion concentration is high and the SO₂ reaction is slow.

  • Troubleshooting & Optimization:

    • Sulfur Dioxide Source:

      • SO₂ Gas: Bubbling SO₂ gas through the reaction mixture is effective but can be difficult to manage on a lab scale. A pre-saturated solution of SO₂ in a solvent like glacial acetic acid is a more controlled method.[5]

      • SO₂ Surrogates: For improved safety and handling, consider using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[6][7] This solid reagent releases SO₂ under the reaction conditions, offering better stoichiometric control.

    • Catalyst Preparation and Loading: Copper(I) chloride (CuCl) is the preferred catalyst. It should be freshly prepared or purified to ensure high activity. The catalyst loading is typically between 5-10 mol%.

    • Reaction Conditions: The cold diazonium salt solution should be added slowly to the cold (0-5 °C) solution containing the SO₂ source and the copper catalyst. Vigorous stirring is crucial to ensure proper mixing of the often multiphasic system.[4]

    • Minimizing Side Reactions: The formation of chloro- or hydroxy- by-products can be suppressed by ensuring the chlorosulfonylation reaction is rapid. This is achieved through an active catalyst and a sufficient concentration of the SO₂ source.

Q3: My final product is contaminated with a significant amount of 2-cyano-5-fluorobenzenesulfonic acid. How do I prevent its formation and purify my product?

A3: This is the most common impurity issue. Aryl sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[8] The presence of water leads to rapid hydrolysis, forming the corresponding and often difficult-to-remove sulfonic acid.[5][9]

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water. This hydrolysis reaction is often faster than the desired reactions if water is present.[10][11]

  • Troubleshooting & Optimization:

    • Anhydrous Workup: Once the reaction is complete, the workup must be conducted under conditions that minimize contact with water. Extract the product into a water-immiscible organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

    • Prompt Isolation: Do not let the crude sulfonyl chloride sit in aqueous media for extended periods. Separate the organic layer promptly after extraction.[12]

    • Drying: Thoroughly dry the organic extracts over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Purification:

      • Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a non-polar solvent like hexanes or a hexane/dichloromethane mixture can be effective.

      • Silica Gel Chromatography: This is often challenging due to the reactivity of the sulfonyl chloride on the acidic silica surface. If chromatography is necessary, it should be performed quickly using a non-polar eluent system (e.g., hexane/ethyl acetate), and the silica gel can be pre-treated with a non-nucleophilic base like triethylamine to neutralize active sites.

      • Distillation: For larger scales, Kugelrohr or short-path distillation under high vacuum can be an effective purification method.[7]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

Step A: Diazotization of 2-amino-5-fluorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-5-fluorobenzonitrile (1.0 eq) and 6M hydrochloric acid (3.0 eq).

  • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. The resulting cold diazonium salt solution is used immediately in the next step.

Step B: Sandmeyer Chlorosulfonylation

  • In a separate, larger flask, prepare a solution of sulfur dioxide (approx. 3-4 eq) in glacial acetic acid, pre-cooled to 0 °C. Alternatively, use an SO₂ surrogate like DABSO (1.5 eq) in acetic acid.

  • Add copper(I) chloride (0.1 eq) to this solution and stir to form a suspension.

  • Slowly add the cold diazonium salt solution from Step A to the SO₂/catalyst mixture over 45-60 minutes, maintaining the temperature below 10 °C. Vigorous stirring is essential.

  • Once the addition is complete, allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature. Nitrogen evolution should be observed.

  • Quench the reaction by pouring it into a large volume of ice water.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified further.

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
2-amino-5-fluorobenzonitrile1.0Starting Material
Hydrochloric Acid (conc.)3.0 - 3.5Forms Anilinium Salt & Nitrous Acid
Sodium Nitrite1.05 - 1.1Diazotizing Agent
Sulfur Dioxide (or surrogate)2.0 - 4.0Source of SO₂Cl group
Copper(I) Chloride0.05 - 0.1Sandmeyer Reaction Catalyst

Visualized Workflows and Logic

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the key stages of the synthesis, from starting material to the final purified product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Workup & Purification A 2-Amino-5-fluorobenzonitrile + HCl (aq) B Add NaNO2 (aq) (0-5 °C) A->B C Aryl Diazonium Salt Solution B->C E Add Diazonium Salt (0-10 °C) C->E D SO2 Source (e.g., DABSO) + CuCl in Acetic Acid D->E F Crude Product Mixture E->F G Quench with Ice Water F->G H Extract with DCM G->H I Dry & Concentrate H->I J Purification (e.g., Recrystallization) I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

This decision tree helps diagnose the cause of low product yield by examining the key reaction stages.

G Start Low Final Yield Observed CheckDiazotization Was Diazotization Complete? (Starch-Iodide Test) Start->CheckDiazotization DiazoNo No CheckDiazotization->DiazoNo Incomplete DiazoYes Yes CheckDiazotization->DiazoYes Complete CheckSandmeyer Any Issues in Sandmeyer Step? SandmeyerNo No CheckSandmeyer->SandmeyerNo Unlikely SandmeyerYes Yes CheckSandmeyer->SandmeyerYes Suspected CheckWorkup Was Hydrolysis Observed? (e.g., TLC, NMR of crude) WorkupYes Yes CheckWorkup->WorkupYes Evidence Found WorkupNo No CheckWorkup->WorkupNo No Evidence FixDiazo Root Cause: Incomplete Diazotization Solution: - Check Temp Control (0-5°C) - Verify NaNO2 quality/amount - Ensure sufficient acid DiazoNo->FixDiazo DiazoYes->CheckSandmeyer SandmeyerNo->CheckWorkup FixSandmeyer Root Cause: Poor Chlorosulfonylation Solution: - Use fresh CuCl catalyst - Ensure sufficient SO2 source - Check for vigorous stirring SandmeyerYes->FixSandmeyer FixWorkup Root Cause: Product Hydrolysis Solution: - Use anhydrous workup - Minimize contact with water - Work quickly at low temps WorkupYes->FixWorkup Unknown Re-evaluate reaction for unknown side-products WorkupNo->Unknown

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preventing Hydrolysis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic workups effectively. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it highly susceptible to hydrolysis, a common cause of yield loss and purification challenges. This guide will address this issue head-on.

Section 1: Understanding the Challenge: The Chemistry of Hydrolysis

This section delves into the fundamental reasons behind the compound's sensitivity to water.

Q1: Why is this compound particularly prone to hydrolysis compared to other sulfonyl chlorides?

A1: The susceptibility of a sulfonyl chloride to hydrolysis is dictated by the electrophilicity of the sulfur atom. The aromatic ring of this compound is substituted with two powerful electron-withdrawing groups (EWGs): a cyano group (-CN) and a fluorine atom (-F). These groups pull electron density away from the sulfonyl group, making the sulfur atom significantly more electron-deficient and thus a prime target for nucleophilic attack by water.[1] The rate of hydrolysis for aromatic sulfonyl chlorides is accelerated by the presence of such EWGs.[1][2]

Q2: What is the mechanism of hydrolysis for a sulfonyl chloride?

A2: The hydrolysis of a sulfonyl chloride proceeds through a nucleophilic substitution pathway, generally considered to be an Sₙ2-type mechanism.[2] Water, acting as a nucleophile, attacks the electrophilic sulfur atom. This leads to a transition state where a new S-O bond is forming as the S-Cl bond is breaking. The final products are the corresponding sulfonic acid and hydrochloric acid.[3][4] This reaction can be exothermic, especially if uncontrolled.[5]

Figure 1: Mechanism of Sulfonyl Chloride Hydrolysis.
Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experimental workup.

Q3: I'm observing a new, highly polar spot on my TLC/LCMS that corresponds to the sulfonic acid. What's the primary cause?

A3: The formation of the corresponding sulfonic acid is the classic sign of hydrolysis.[6] This is almost always caused by excessive exposure of the sulfonyl chloride to water, especially under non-ideal conditions. Key factors that accelerate this process include:

  • Elevated Temperatures: Performing the workup at room temperature or higher dramatically increases the rate of hydrolysis.

  • Prolonged Exposure to Aqueous Layers: Lengthy extraction times or slow phase separations increase the opportunity for the reaction to occur.

  • Basic pH: Aqueous basic solutions (like sodium bicarbonate) will deprotonate water, forming the much more potent hydroxide nucleophile (OH⁻), which rapidly attacks the sulfonyl chloride. While a bicarbonate wash is a common acid-quenching step, it is often detrimental to sulfonyl chloride stability.

Q4: My final product yield is significantly lower than expected after an aqueous workup, even though the reaction appears clean by crude NMR. Where is my product going?

A4: This is a common and frustrating issue. The low yield is very likely due to the loss of your desired sulfonyl chloride to its water-soluble sulfonic acid byproduct during the workup. The sulfonic acid, being much more polar, will partition into the aqueous layers during extraction and be discarded, leading to a deceptively "clean" but low-yielding final product. Strict adherence to anhydrous and low-temperature conditions is critical to prevent this loss.[6]

Q5: I tried quenching my reaction with water, but the process was exothermic and my product seemed to decompose. How can I quench safely and effectively?

A5: The exotherm you observed is from the hydrolysis reaction itself.[5] Adding water directly to a concentrated reaction mixture can lead to a rapid, localized temperature increase, which further accelerates decomposition. The correct procedure is to perform a "reverse quench" by slowly adding your reaction mixture to a vigorously stirred vessel of ice-cold water or an ice slurry .[5][6] This method ensures that the heat generated is immediately dissipated by the large volume of the cold quench medium, keeping the overall temperature low and controlled.

Section 3: Best Practices & Recommended Protocol

This section provides a validated, step-by-step protocol designed to maximize the yield and purity of this compound by minimizing hydrolysis.

Core Principles for a Successful Workup

The entire strategy revolves around one key principle: leverage the low aqueous solubility of the target sulfonyl chloride to your advantage .[7] By causing the product to precipitate from a cold aqueous environment, you are effectively protecting it from further reaction.[7]

Do's: Best Practices Don'ts: Common Pitfalls
Work Quickly and Cold: Prepare all solutions in advance and pre-cool your equipment. Keep all stages at 0-5 °C.[7]Never Work at Room Temperature: This is the single biggest contributor to hydrolysis.
Use a "Reverse Quench": Always add the reaction mixture to a large volume of ice water.[6]Never Add Water to the Reaction Flask: This causes uncontrolled exotherms and decomposition.[5]
Use Aprotic Solvents for Extraction: If extraction is necessary, use dry DCM, EtOAc, or Diethyl Ether.[8]Avoid Basic Washes (e.g., NaHCO₃): This will rapidly degrade your product.
Strict Anhydrous Conditions: Use dry solvents and an inert atmosphere whenever possible.[6]Don't Delay Isolation: Once the product is precipitated or extracted, isolate it promptly.
Wash with Brine: Use a cold brine wash to efficiently remove bulk water from organic layers.[9]Don't Use Protic Solvents (Alcohols): These will react with your sulfonyl chloride to form esters.[8]
Recommended Hydrolysis-Minimizing Workup Protocol

This protocol is designed for a typical reaction performed in an aprotic solvent (e.g., DCM, THF, ACN).

Equipment & Reagents:

  • Large beaker or flask, appropriately sized to hold 5-10 times the volume of your reaction mixture.

  • Ice bath.

  • Stir plate and stir bar.

  • Buchner funnel and filter paper.

  • Pre-chilled deionized water.

  • Pre-chilled brine (saturated aq. NaCl).

Step-by-Step Procedure:

  • Prepare the Quench Station: In the large beaker, create an ice-water slurry (approximately 50:50 ice to deionized water). Place this beaker in a larger ice bath on a stir plate and begin vigorous stirring.

  • Controlled Quenching: Once the reaction is complete, slowly add the reaction mixture dropwise via an addition funnel or syringe to the vigorously stirred ice-water slurry. The rate of addition should be controlled to keep the temperature of the slurry below 5 °C.[7]

  • Induce Precipitation: As the organic solvent is quenched, the water-insoluble this compound should precipitate as a solid.[7] Continue to stir the slurry vigorously for an additional 15-20 minutes in the ice bath to ensure complete precipitation.

  • Isolate the Product: Quickly collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the Solid: While the solid is still in the funnel, wash it with several portions of cold deionized water to remove any water-soluble impurities. Follow this with a wash of cold brine to help displace bulk water.

  • Drying: Dry the isolated solid thoroughly under high vacuum. A desiccant chamber can also be used. It is crucial to ensure the product is completely dry to prevent slow hydrolysis during storage.

Figure 2: Recommended Workflow for Hydrolysis-Minimizing Workup.
Section 4: Frequently Asked Questions (FAQs)

Q6: How can I quantitatively or qualitatively check for hydrolysis?

A6: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: Compare the spectrum of your product to a reference. The aromatic proton signals for the sulfonic acid will be shifted compared to the sulfonyl chloride.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantification. The sulfonic acid is significantly more polar and will have a much shorter retention time on a standard C18 reverse-phase column than the sulfonyl chloride.[10]

  • FT-IR Spectroscopy: Look for the characteristic strong S=O stretching bands of the sulfonyl chloride. The presence of a very broad O-H stretch would indicate the sulfonic acid impurity.[11]

Q7: Is there any situation where a basic wash (e.g., sodium bicarbonate) is acceptable?

A7: It is strongly discouraged. The risk of rapid decomposition is very high. If you absolutely must neutralize residual acid and cannot use the precipitation method, a wash with a cold, saturated sodium bicarbonate solution must be performed extremely quickly (less than a minute), with vigorous stirring, and at 0 °C. Immediately separate the layers and wash the organic layer with cold brine to remove residual base and water. This is a high-risk maneuver and should be avoided if possible.

Q8: What is the best way to store this compound?

A8: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C). The combination of a dry, inert atmosphere and low temperature will significantly prolong its shelf life.

Q9: Would using the corresponding sulfonyl fluoride be a better alternative to avoid hydrolysis?

A9: Sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis than their chloride counterparts due to the stronger S-F bond.[12] However, this increased stability comes at the cost of lower reactivity.[13][14] If your subsequent reaction requires a highly reactive electrophile, the sulfonyl chloride is often necessary. If a more moderate reactivity is acceptable, switching to the sulfonyl fluoride could be an excellent strategy to circumvent hydrolysis issues entirely.

References

Technical Support Center: Characterization of Impurities in 2-Cyano-5-fluorobenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with impurity profiling in reactions involving this critical reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your synthesis and the purity of your final compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and potential side reactions of this compound.

Q1: What are the primary degradation pathways for this compound during storage and in reaction media?

A1: this compound is highly susceptible to hydrolysis due to the presence of the reactive sulfonyl chloride moiety. Contact with atmospheric moisture or residual water in solvents can lead to its conversion to the corresponding sulfonic acid, 2-cyano-5-fluorobenzenesulfonic acid. This is often the most common impurity observed. In protic solvents, especially alcohols, solvolysis can occur, leading to the formation of sulfonate esters.

Q2: I am observing a significant amount of an unidentifiable, water-soluble impurity in my reaction mixture. What could it be?

A2: The most probable water-soluble impurity is 2-cyano-5-fluorobenzenesulfonic acid, the hydrolysis product of the starting material. Its formation is accelerated by the presence of water in your reaction setup. To confirm its identity, you can analyze the aqueous layer of your work-up using reverse-phase High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: Can this compound undergo self-condensation or polymerization?

A3: While direct polymerization is uncommon under typical reaction conditions, in the presence of certain nucleophiles or bases, side reactions leading to dimers or oligomers can occur, although this is generally a minor pathway. More commonly, impurities arise from reactions with solvents or other reagents present in the mixture.

Part 2: Troubleshooting Guide - Common Impurities and Their Characterization

This section provides a detailed guide to identifying and characterizing common impurities encountered in reactions involving this compound.

Issue 1: Presence of an Unexpected Peak in HPLC Analysis

Symptom: An unexpected peak is observed in the HPLC chromatogram of your crude reaction mixture.

Possible Cause & Characterization Strategy:

  • Hydrolysis Product (2-cyano-5-fluorobenzenesulfonic acid):

    • Cause: Exposure of the starting material or reaction mixture to water.

    • Identification: This impurity is significantly more polar than the starting material. In reverse-phase HPLC, it will have a much shorter retention time.

    • Confirmation:

      • LC-MS Analysis: The sulfonic acid will have a molecular weight of 201.17 g/mol . Look for the corresponding [M-H]⁻ ion at m/z 200.17 in negative ion mode.

      • Spiking Experiment: Intentionally add a small amount of water to a sample of the starting material, let it stir, and inject it into the HPLC. If the unknown peak increases in size, it is likely the hydrolysis product.

  • Unreacted Starting Material (4-Fluoro-2-sulfamoylbenzonitrile):

    • Cause: Incomplete reaction during the synthesis of the sulfonyl chloride from 4-Fluoro-2-sulfamoylbenzonitrile.

    • Identification: This impurity will have a different retention time compared to the sulfonyl chloride.

    • Confirmation:

      • LC-MS Analysis: The starting material has a molecular weight of 200.19 g/mol . Look for the corresponding molecular ion peak.

      • Reference Standard: If available, inject a standard of 4-Fluoro-2-sulfamoylbenzonitrile to compare retention times.

Issue 2: Low Yield and Formation of Multiple Byproducts in Sulfonamide Synthesis

Symptom: When reacting this compound with an amine to form a sulfonamide, you observe low yields of the desired product and the formation of several other species.

Possible Causes & Characterization Strategy:

  • Bis-sulfonylation of the Amine:

    • Cause: If the amine has two reactive N-H bonds (e.g., a primary amine), and an excess of the sulfonyl chloride or strong base is used, the formation of a bis-sulfonylated product is possible.

    • Identification: This impurity will have a significantly higher molecular weight than the desired monosulfonamide.

    • Confirmation:

      • Mass Spectrometry (MS): Calculate the expected molecular weight of the bis-sulfonylated product and look for the corresponding m/z value in the mass spectrum of your crude product.

  • Formation of a Sulfonamide-Sulfonate Ester:

    • Cause: If the reaction is carried out in an alcohol solvent, the alcohol can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of a sulfonate ester.

    • Identification: This byproduct will have a different polarity and molecular weight compared to the desired sulfonamide.

    • Confirmation:

      • GC-MS or LC-MS: The mass of this impurity will correspond to the addition of the alkoxy group from the solvent and the loss of the amine.

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for the identification of unknown impurities.

G cluster_start Start: Unexpected Result cluster_analysis Initial Analysis cluster_hypothesis Hypothesis Generation cluster_confirmation Confirmation cluster_end Resolution Start Unexpected Peak or Low Yield LCMS LC-MS Analysis Start->LCMS Characterize mass NMR ¹H & ¹⁹F NMR of Crude Mixture Start->NMR Characterize structure Hypo Propose Impurity Structures (Hydrolysis, Byproduct, etc.) LCMS->Hypo NMR->Hypo Spike Spiking Study with Reference Standard Hypo->Spike If standard is available Isolation Isolate Impurity via Prep-HPLC/Column Hypo->Isolation If standard is unavailable End Identify Impurity & Optimize Reaction Spike->End Spectroscopy Full Spectroscopic Characterization (NMR, MS, IR) Isolation->Spectroscopy Spectroscopy->End

Caption: Workflow for Impurity Identification and Characterization.

Part 3: Experimental Protocols

This section provides detailed protocols for the analytical techniques used in impurity characterization.

Protocol 1: HPLC-UV Method for Routine Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Part 4: Data Summary

The following table summarizes the key characteristics of common impurities.

Impurity NameCommon CauseExpected M+H (m/z)Key Analytical Observations
2-cyano-5-fluorobenzenesulfonic acidHydrolysis202.17 (as [M+H]⁺)Early eluting peak in reverse-phase HPLC; water-soluble.
4-Fluoro-2-sulfamoylbenzonitrileIncomplete Synthesis201.19 (as [M+H]⁺)Retention time shift in HPLC; confirm with reference standard.
Alkyl 2-cyano-5-fluorobenzenesulfonateReaction with alcohol solventVaries with alcoholHigher molecular weight than starting material; identifiable by mass difference.

Technical Support Center: Catalyst Selection for 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for coupling reactions involving 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging coupling partner?

A1: This substrate presents a unique combination of electronic and steric challenges. The presence of two strong electron-withdrawing groups (cyano and fluoro) significantly deactivates the aromatic ring, making oxidative addition, a critical step in many catalytic cycles, more difficult. Furthermore, the sulfonyl chloride group itself can be reactive under certain conditions, leading to side reactions or catalyst inhibition.

Q2: Which coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions are the most widely employed methods. Specifically, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions have been successfully applied, though they often require carefully optimized catalyst systems.[1][2][3]

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for these reactions?

A3: While Pd(PPh₃)₄ can be effective in some cases, it is often outperformed by more specialized catalyst systems for challenging substrates like this one.[1] The use of electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good yields and reaction rates.[1][4]

Q4: What are the most common side reactions to watch out for?

A4: The primary side reactions include:

  • Desulfonylation: Cleavage of the C-S bond, leading to the formation of biphenyls instead of the desired coupled product.[5]

  • Homocoupling: Coupling of two molecules of the starting material or the coupling partner.[1]

  • Hydrolysis: Reaction of the sulfonyl chloride with water to form the corresponding sulfonic acid, which is generally unreactive in these coupling reactions.

  • Reduction: Reduction of the sulfonyl chloride to a sulfenyl chloride, which can then undergo further reactions.[1]

Q5: How critical is the choice of base in these reactions?

A5: The choice of base is crucial and can significantly impact the reaction outcome. A base that is too strong can lead to decomposition of the starting material or catalyst, while a base that is too weak may not be effective in the transmetalation step (in Suzuki-Miyaura) or deprotonation of the amine (in Buchwald-Hartwig).[1] Carbonates like K₂CO₃ or Na₂CO₃ are often a good starting point for Suzuki-Miyaura reactions with sulfonyl chlorides.[1][5] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are typically required.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling: Low to No Product Yield

Problem: You are attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but you observe low conversion of starting materials and minimal product formation.

Troubleshooting Workflow

start Low/No Yield in Suzuki Coupling reagent Check Reagent Quality (Anhydrous, Pure) start->reagent catalyst Evaluate Catalyst System (Precatalyst, Ligand) reagent->catalyst Reagents OK conditions Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Catalyst OK desulf Check for Desulfonylation conditions->desulf Still Low Yield hydrolysis Check for Hydrolysis conditions->hydrolysis Still Low Yield success Improved Yield conditions->success Optimization Successful desulf->catalyst Address Side Reaction hydrolysis->reagent Address Side Reaction

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Potential Causes & Solutions
  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivating.

    • Solution: Switch to a more robust catalyst system. Consider using a pre-formed Pd(0) source or a modern precatalyst. For this electron-deficient substrate, electron-rich and bulky ligands are often required.

Catalyst SystemLigand TypeRationale
Pd₂(dba)₃ / RuPhosBuchwald DialkylbiarylphosphineElectron-rich and bulky, promotes oxidative addition and reductive elimination.[6]
Pd(OAc)₂ / SPhosBuchwald DialkylbiarylphosphineSimilar to RuPhos, often effective for challenging substrates.
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Strong sigma-donating NHC ligand enhances catalyst stability and activity.[4]
  • Inappropriate Base: The base may be hydrolyzing the sulfonyl chloride or be too weak to facilitate transmetalation.

    • Solution: Screen different bases. While K₂CO₃ is a common choice, Na₂CO₃ has been found to be a better activator for the boronic acid in some cases without destroying the sulfonyl chloride.[1] Avoid strong bases like hydroxides or alkoxides which can rapidly hydrolyze the sulfonyl chloride.

  • Solvent Effects: The solvent can influence catalyst solubility, stability, and the rate of various steps in the catalytic cycle.

    • Solution: Anhydrous solvents are critical. Degas the solvent thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Common solvents for Suzuki reactions with sulfonyl chlorides include dioxane, THF, and toluene.

  • Side Reaction: Desulfonylation: The palladium catalyst can cleave the C-S bond, leading to the formation of biaryls. This is more likely with highly active, electron-rich catalysts.

    • Solution: If desulfonylation is a major issue, consider a less electron-rich ligand or lower reaction temperatures. The choice of catalyst is key to controlling the reaction pathway.[5]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., RuPhos, 6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed, anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination: Catalyst Deactivation & Low Selectivity

Problem: When attempting to couple this compound with a primary or secondary amine, you observe a stalled reaction and the formation of multiple byproducts.

Catalytic Cycle and Deactivation Pathway

cluster_0 Catalytic Cycle cluster_1 Deactivation Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-SO₂Cl PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ Deactivated Inactive Pd Species PdII->Deactivated Ligand Degradation or Aggregation Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Simplified Buchwald-Hartwig amination cycle and a potential deactivation pathway.

Potential Causes & Solutions
  • Ligand Incompatibility: Standard phosphine ligands may not be suitable for this electron-poor substrate and can lead to catalyst deactivation.

    • Solution: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands, which are known to be highly effective for the amination of aryl chlorides and other challenging electrophiles.[7][8]

LigandRationale
XPhosA bulky ligand that promotes the coupling of a wide range of amines.[7]
RuPhosParticularly effective for the coupling of secondary amines with aryl chlorides.[7]
BrettPhosUseful for coupling amides with aryl chlorides.[7]
  • Base-Induced Decomposition: The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LiHMDS) can degrade the sulfonyl chloride if not used carefully.

    • Solution: Ensure slow addition of the base at low temperature if possible. Alternatively, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher reaction temperatures.

  • Poor Selectivity for Monoarylation: With primary amines, diarylation can be a competing side reaction.

    • Solution: Using bulky ligands like XPhos can sterically hinder the second amination step, improving selectivity for the monoarylated product.[7] Adjusting the stoichiometry of the amine can also help.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or THF.

  • Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by column chromatography.

C. Heck Coupling: Catalyst Deactivation and Regioselectivity Issues

Problem: Your Heck reaction between this compound and an alkene is sluggish, and you observe a mixture of regioisomers.

Potential Causes & Solutions
  • Catalyst Deactivation: The electron-deficient nature of the aryl sulfonyl chloride can make the catalytic cycle slow, leading to catalyst decomposition over time, often observed as the formation of palladium black.

    • Solution: Use of N-heterocyclic carbene (NHC) ligands or highly electron-donating and bulky phosphine ligands can stabilize the palladium catalyst and improve its lifetime.[4] Some Heck reactions benefit from the use of a phosphine-free system, but this is less common for deactivated aryl chlorides.[2] The addition of a reducing agent can sometimes help regenerate the active catalyst.[9]

  • Poor Regioselectivity: The addition of the aryl group across the double bond can occur at either of the two vinylic positions, leading to a mixture of linear and branched products.

    • Solution: Regioselectivity in the Heck reaction is influenced by both steric and electronic factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The use of certain ligands can influence this selectivity. For intramolecular Heck reactions, regioselectivity is often much higher.[10]

Catalyst SystemPotential Advantage
Pd(OAc)₂ / P(t-Bu)₃Bulky phosphine can improve selectivity and activity for aryl chlorides.[2]
Palladacycle CatalystsOften highly active and stable, can be effective at low catalyst loadings.[2]
Experimental Protocol: Optimized Heck Coupling
  • To a Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the ligand (if used, e.g., P(t-Bu)₃, 4-10 mol%).

  • Add a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) and a solvent (e.g., DMF, DMAc, or toluene).

  • Evacuate and backfill with an inert gas.

  • Add the alkene (1.2-1.5 equiv.) via syringe.

  • Heat the reaction to 100-140 °C and monitor its progress.

  • Upon completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

III. References

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (URL: --INVALID-LINK--)

  • avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem. (URL: --INVALID-LINK--)

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (URL: --INVALID-LINK--)

  • Suzuki reaction. Wikipedia. (URL: --INVALID-LINK--)

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination. Wikipedia. (URL: --INVALID-LINK--)

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. (URL: --INVALID-LINK--)

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. (URL: --INVALID-LINK--)

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. (URL: --INVALID-LINK--)

  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of sulfonyl chloride substrate precursors. (URL: not available)

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Heck Reaction. Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Heck Reaction. Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (URL: not available)

  • Heck Reaction—State of the Art. MDPI. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: not available)

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. (URL: --INVALID-LINK--)

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. (URL: not available)

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. (URL: --INVALID-LINK--)

  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (URL: not available)

  • Heck Reaction—State of the Art. Semantic Scholar. (URL: --INVALID-LINK--)

  • KitAlysis ™ High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit-Pack of 4. (URL: not available)

  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem. (URL: --INVALID-LINK--)

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. (URL: --INVALID-LINK--)

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. (URL: --INVALID-LINK--)

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. (URL: --INVALID-LINK--)

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. (URL: --INVALID-LINK--)

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. (URL: --INVALID-LINK--)

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: --INVALID-LINK--)

  • This compound. Biosynth. (URL: --INVALID-LINK--)

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. (URL: --INVALID-LINK--)

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (URL: --INVALID-LINK--)

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (URL: --INVALID-LINK--)

  • Process for the manufacture of arylsulfonyl chloride. Google Patents. (URL: --INVALID-LINK--)

  • 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. Georganics. (URL: --INVALID-LINK--)

  • Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents. (URL: --INVALID-LINK--)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the quality of starting materials is not merely a parameter—it is the foundation upon which successful outcomes are built. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key building block, valued for the reactive sulfonyl chloride group and the strategic placement of electron-withdrawing cyano and fluoro substituents on the phenyl ring. Its purity and structural integrity are paramount. This guide provides an in-depth comparison of the analytical techniques essential for the comprehensive characterization of this reactive intermediate, moving beyond mere procedural lists to explain the causality behind methodological choices.

The characterization of a reactive molecule like a sulfonyl chloride demands a multi-technique approach.[1] Spectroscopic methods are fundamental for elucidating and confirming the molecular structure, while chromatographic techniques are indispensable for assessing purity and quantifying the compound in the presence of potential impurities or degradants.[1]

Part 1: Unambiguous Structural Elucidation and Identity Confirmation

The primary goal of this phase of analysis is to confirm that the synthesized molecule is indeed this compound. This requires techniques that provide detailed information about the molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules like sulfonyl chlorides.[1] It provides a detailed picture of the chemical environment of each NMR-active nucleus (¹H, ¹³C, ¹⁹F) within the molecule.

Expertise & Causality: The choice of NMR is dictated by its ability to provide unambiguous evidence of covalent structure. The highly electronegative sulfonyl chloride, fluorine, and cyano groups create a distinct and predictable electronic environment on the aromatic ring. This results in characteristic chemical shifts and coupling constants that serve as a unique fingerprint for the molecule. Due to the reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, the selection of an appropriate solvent is critical. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are essential to prevent sample degradation during the analysis.[1]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width sufficient to cover the aromatic region (approx. 7-9 ppm).

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Expected Outcome: Three distinct signals in the aromatic region, exhibiting complex splitting patterns (doublet of doublets, etc.) due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

    • Expected Outcome: Seven distinct signals are expected: six for the aromatic carbons and one for the cyano carbon. The chemical shifts will be influenced by the attached substituents.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Expected Outcome: A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Prep Dissolve Sample in CDCl3 with TMS H1_NMR ¹H NMR Prep->H1_NMR Load Sample C13_NMR ¹³C NMR Prep->C13_NMR Load Sample F19_NMR ¹⁹F NMR Prep->F19_NMR Load Sample Process Process Spectra (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process F19_NMR->Process Analyze Analyze Shifts, Couplings, Integrals Process->Analyze Final Confirm Structure Analyze->Final

Caption: NMR analysis workflow for structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly specific tool for both identification and purity assessment of volatile compounds.[1]

Expertise & Causality: GC-MS is particularly well-suited for analyzing sulfonyl chlorides that are thermally stable.[1][2] The electron ionization (EI) source provides reproducible fragmentation patterns that act as a molecular fingerprint. Key diagnostic fragments for this compound include the loss of the chlorine atom and the entire SO₂ group.[1] The presence of chlorine provides a distinct isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) that is a powerful confirmation of its presence. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique, its application to reactive sulfonyl chlorides can be problematic, as the compound may degrade on the column or in the source, potentially providing misleading results about the sample's purity.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a dry, aprotic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern. Analyze the fragmentation pattern and compare it to theoretical losses (e.g., -Cl, -SO₂).

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Inject Inject Sample (DCM Solution) Separate Separate on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Elution Detect Detect Ions (m/z 40-450) Ionize->Detect Chroma Analyze Chromatogram Detect->Chroma Spectra Analyze Mass Spectrum (M+, Fragments, Isotopes) Chroma->Spectra Final Confirm MW & Identity Spectra->Final

Caption: GC-MS workflow for identity and purity screening.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups. It serves as an excellent qualitative check of the compound's identity.

Expertise & Causality: The principle rests on the absorption of infrared radiation by specific molecular vibrations. For this compound, the most diagnostic peaks are the strong, characteristic stretches of the sulfonyl (S=O) and cyano (C≡N) groups. Their presence in the expected regions of the spectrum provides strong, immediate evidence that the desired functional groups are intact.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet or a thin film from a volatile solvent.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

    • C≡N stretch: ~2230-2240 cm⁻¹ (sharp, medium intensity)

    • S=O asymmetric stretch: ~1370-1390 cm⁻¹ (strong)

    • S=O symmetric stretch: ~1170-1190 cm⁻¹ (strong)

    • Aromatic C=C stretches: ~1450-1600 cm⁻¹

    • C-F stretch: ~1200-1250 cm⁻¹

Part 2: Comparative Guide to Purity Assessment and Quantitative Analysis

While spectroscopic methods confirm identity, chromatographic and titrimetric techniques are the workhorses for determining purity, a critical attribute for any synthetic intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and powerful technique for separating and quantifying the main component from its impurities.[3][4] Developing a stability-indicating HPLC method is crucial, as it must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products.[3][4][5]

Expertise & Causality: The choice of RP-HPLC with a C18 column is standard for moderately polar organic molecules. A gradient elution with a mobile phase of acetonitrile and water allows for the separation of compounds with a range of polarities. UV detection is ideal because the aromatic ring is a strong chromophore. The primary challenge with sulfonyl chlorides is their reactivity. A standard method must be proven not to cause on-column hydrolysis, which would artificially lower the purity value. This is achieved through forced degradation studies (stress testing) where the sample is exposed to acid, base, heat, and oxidation to generate potential degradants and prove the method can resolve them from the main peak.[3][5]

Experimental Protocol: Stability-Indicating RP-HPLC Method Development

  • Column and Mobile Phase Selection:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at 230 nm.

  • Gradient Elution: Develop a gradient to elute the main peak with a good peak shape and resolve it from all impurities. (e.g., Start at 30% B, ramp to 90% B over 15 minutes).

  • Forced Degradation (Specificity Validation):

    • Expose the sample to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and heat (70°C).[5]

    • Analyze the stressed samples. The method is "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.

  • Method Validation (per ICH Guidelines):

    • Linearity: Analyze a series of standards to demonstrate a linear relationship between concentration and peak area.

    • Accuracy & Precision: Perform recovery studies and replicate injections to confirm the method is accurate and repeatable.

    • Robustness: Make small, deliberate changes to method parameters (e.g., pH, flow rate) to ensure it remains reliable.[3]

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH) Select Select Column & Mobile Phase (C18, ACN/H2O) Optimize Optimize Gradient Select->Optimize Stress Forced Degradation (Acid, Base, Heat, H2O2) Optimize->Stress Specificity Demonstrate Specificity Stress->Specificity Validate Validate Linearity, Accuracy, Precision Specificity->Validate Final Validated Purity Assay Method Validate->Final

Caption: Workflow for developing a stability-indicating HPLC method.

Alternative and Complementary Techniques

While HPLC is the primary choice, other methods offer unique advantages and can provide complementary data.

Analytical TechniquePrincipleKey Strengths for this CompoundKey Limitations
GC-FID Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.High resolution for volatile impurities; robust and reliable quantification.[2]Not suitable for non-volatile degradants (e.g., sulfonic acid); thermal degradation is a risk.
Titrimetry Reaction of the sulfonyl chloride with a nucleophile, followed by titration of a product or excess reagent.[1]Provides an absolute measure of the active sulfonyl chloride content (assay); cost-effective and highly accurate.Not specific; measures total sulfonyl chloride content and cannot distinguish between different sulfonyl chlorides.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value is a good indicator of high purity; impurities typically depress and broaden the range.[2]Non-specific; many different impurities could cause a similar depression in melting point.

Conclusion: An Integrated Analytical Strategy

No single technique can provide a complete picture of the quality of this compound. A robust, self-validating analytical strategy is essential.

  • Initial Characterization: For a newly synthesized batch, the full suite of spectroscopic techniques—¹H, ¹³C, and ¹⁹F NMR, GC-MS, and FT-IR —is required for unambiguous structural confirmation.

  • Routine Quality Control: For subsequent batch release in a drug development setting, a validated stability-indicating HPLC method is the benchmark for purity determination and quantitative assay.[1][4]

  • Complementary Analysis: Titrimetry can be employed as an orthogonal, absolute method to confirm the assay value obtained by HPLC, while GC-FID is useful for screening for volatile process impurities.

By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the identity, purity, and stability of this critical synthetic intermediate, thereby building a solid foundation for their scientific endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 2-cyano-5-fluorobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and Analytical Solution

In the landscape of modern drug discovery and synthetic chemistry, benzenesulfonyl chlorides serve as pivotal intermediates, particularly in the construction of sulfonamide-based therapeutics. The introduction of multiple, electronically demanding functional groups, such as cyano (-CN) and fluoro (-F) substituents, creates molecules like 2-cyano-5-fluorobenzenesulfonyl chloride that are both synthetically valuable and analytically complex. The precise characterization of these derivatives is non-negotiable, as subtle isomeric differences can lead to vastly different biological activities and reaction outcomes.

This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-cyano-5-fluorobenzenesulfonyl chloride. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide researchers in their analytical workflows. We will dissect how the interplay of the electron-withdrawing sulfonyl chloride, the π-system-perturbing cyano group, and the spin-active fluorine atom creates a unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Aromatic System

NMR spectroscopy is the cornerstone for the structural elucidation of these derivatives. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with two-dimensional techniques is essential for unambiguous assignment.

¹H NMR Spectroscopy: The Influence of Competing Substituents

The proton NMR spectrum of a substituted benzene ring is exquisitely sensitive to the electronic nature of its substituents. In 2-cyano-5-fluorobenzenesulfonyl chloride, the protons are influenced by three distinct groups: the strongly electron-withdrawing and anisotropic -SO₂Cl group, the electron-withdrawing -CN group, and the electronegative -F atom.

  • Causality of Chemical Shifts: The -SO₂Cl group is the most powerful de-shielding substituent, causing protons ortho and para to it to shift significantly downfield. The -CN group also contributes to this de-shielding, albeit to a lesser extent. The fluorine atom exerts a strong inductive-withdrawing effect but also a mesomeric-donating effect, leading to more complex shift predictions. Protons ortho and meta to the fluorine will exhibit characteristic splitting due to J-coupling.

¹⁹F NMR Spectroscopy: A Highly Sensitive and Specific Probe

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is an excellent probe for structural analysis.[1] Its chemical shift is highly sensitive to the electronic environment, spanning a much wider range than proton NMR, which minimizes signal overlap.[1][2]

  • Expertise in Interpretation: For aromatic fluorides, the ¹⁹F chemical shift provides a direct readout of the electronic effects at the C-F bond. Electron-withdrawing groups on the ring typically cause the ¹⁹F signal to shift downfield (less shielded).[2] The signal for 2-cyano-5-fluorobenzenesulfonyl chloride is expected to be a doublet of doublets due to coupling with the two meta protons (H-4 and H-6).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon environment. The powerful electron-withdrawing nature of the -SO₂Cl, -CN, and -F groups causes the attached aromatic carbons (C1, C2, C5) to be significantly deshielded. Furthermore, these carbons will exhibit splitting due to C-F coupling, a key diagnostic feature.

  • Trustworthiness Through Correlation: Unambiguous assignment of the carbon signals, especially the quaternary (non-protonated) carbons, requires correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC). This technique reveals long-range (2-3 bond) couplings between protons and carbons, allowing for the definitive mapping of the molecular framework.[3]

Logical Workflow for Complete NMR Structural Elucidation

A systematic approach is critical for assigning the complex spectra of polysubstituted aromatics. The following workflow represents a self-validating system for structural confirmation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments & J-Coupling) COSY ¹H-¹H COSY (Identify Coupled Protons) H1->COSY Proton-Proton Network HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC Direct Correlations HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1->HMBC Connect Fragments C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Direct Correlations C13->HMBC Connect Fragments F19 ¹⁹F NMR (Fluorine Environment & J-Coupling) Final Unambiguous Structural Assignment F19->Final COSY->Final HSQC->Final HMBC->Final

Caption: Logical workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) - Confirming Identity and Fragmentation

Mass spectrometry provides orthogonal data to NMR, confirming molecular weight and offering structural clues through fragmentation analysis. For sulfonyl chlorides, Electron Ionization (EI) is a common technique.

The Molecular Ion (M⁺): A Tale of Two Isotopes

A key diagnostic feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two distinct peaks for the molecular ion: a more intense peak at (M)⁺ and a less intense peak at (M+2)⁺, with a characteristic intensity ratio of approximately 3:1.[4] This pattern is a highly reliable indicator of the presence of a single chlorine atom.

Fragmentation Pathway: The Logic of Bond Cleavage

Under EI conditions, the molecular ion undergoes fragmentation through the cleavage of its weakest bonds. For 2-cyano-5-fluorobenzenesulfonyl chloride, the C-S and S-Cl bonds are particularly susceptible.

  • Primary Fragmentation: The most common initial fragmentation is the loss of the chlorine radical to form the [M-Cl]⁺ cation.[4] This is often a very stable and prominent ion.

  • Secondary Fragmentation: Subsequent fragmentation can involve the loss of sulfur dioxide (SO₂), a stable neutral molecule, from the [M-Cl]⁺ ion. This would lead to a fluorinated cyanophenyl cation. The stability of the aromatic ring means that fragments corresponding to the phenyl cation are also characteristic.[4][5]

MS_Fragmentation MolIon [M]⁺˙ (2-cyano-5-fluorobenzenesulfonyl chloride) m/z 219/221 M_Cl [M-Cl]⁺ (2-cyano-5-fluorobenzenesulfonyl cation) m/z 184 MolIon->M_Cl - •Cl M_SO2Cl [M-SO₂Cl]⁺ (4-fluoro-2-cyanophenyl radical cation) m/z 120 MolIon->M_SO2Cl - •SO₂Cl M_Cl_SO2 [M-Cl-SO₂]⁺ (4-fluoro-2-cyanophenyl cation) m/z 120 M_Cl->M_Cl_SO2 - SO₂

Caption: Proposed EI-MS fragmentation pathway.

Part 3: Comparative Spectroscopic Data

To truly understand the spectroscopic signature of 2-cyano-5-fluorobenzenesulfonyl chloride, it is instructive to compare it with simpler, related analogs. The data below, compiled from literature and supplier data, highlights the incremental effects of each substituent on the key ¹H NMR chemical shifts.

CompoundStructureH-3 Shift (ppm)H-4 Shift (ppm)H-6 Shift (ppm)Data Source(s)
Benzenesulfonyl Chloride C₆H₅SO₂Cl7.9-8.0 (m)7.6-7.7 (m)7.9-8.0 (m)[6]
2-Fluorobenzenesulfonyl Chloride 2-F-C₆H₄SO₂Cl~7.8 (m)~7.4 (m)~8.0 (m)[7][8]
2-Cyanobenzenesulfonyl Chloride 2-CN-C₆H₄SO₂Cl~8.1 (d)~7.9 (t)~8.2 (d)[9][10]
2-Cyano-5-fluorobenzenesulfonyl Chloride 2-CN, 5-F-C₆H₃SO₂ClPredicted: ~8.2 (dd)Predicted: ~7.7 (td)Predicted: ~8.0 (dd)N/A

Note: Predicted values are expert estimations based on substituent additivity rules and data from the analogs.

This comparison clearly demonstrates how the addition of electron-withdrawing groups (-F, -CN) progressively shifts the aromatic protons downfield. The predicted spectrum for the title compound shows the most complex splitting patterns due to the combined ¹H-¹H and ¹H-¹⁹F couplings.

Part 4: Experimental Protocols

The following protocols provide a reliable starting point for acquiring high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which would yield a different spectrum. Therefore, the use of a dry, aprotic deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice.

  • Preparation: In a dry environment (e.g., glove box or under a stream of nitrogen), accurately weigh 10-20 mg of the 2-cyano-5-fluorobenzenesulfonyl chloride derivative.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). If desired, use a solvent containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Mixing: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans).[11]

  • Acquisition (¹³C and ¹⁹F NMR):

    • Use standard proton-decoupled pulse sequences for ¹³C NMR.

    • For ¹⁹F NMR, use a dedicated fluorine probe or tune a broadband probe accordingly. Use CFCl₃ as an external reference (0 ppm) if needed.[12][13]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Protocol 2: Mass Spectrometry (EI-MS) Data Acquisition

Rationale: Electron Ionization is a "hard" ionization technique suitable for relatively volatile and thermally stable small molecules. A standard 70 eV ionization energy is used to induce reproducible fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is appropriate. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane, ether) and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization: In the ion source, bombard the vaporized sample molecules with a beam of electrons at a standard energy of 70 eV.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their relative abundance as a function of m/z to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotope peak to confirm the molecular weight and presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive analysis of 2-cyano-5-fluorobenzenesulfonyl chloride and its derivatives is a task that demands a multi-faceted spectroscopic approach. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine the substitution pattern and connectivity of the molecule. Mass spectrometry provides essential, complementary information regarding molecular weight and fragmentation, confirming the presence of key functional groups like the sulfonyl chloride moiety. The principles, comparative data, and protocols outlined in this guide provide a robust framework for scientists to confidently characterize these challenging but vital chemical entities, ensuring the integrity and success of their research and development endeavors.

References

A Comparative Guide to Sulfonyl Chlorides: Profiling 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that profoundly influences the trajectory of a synthetic pathway. Among the myriad of tools available to the synthetic chemist, sulfonyl chlorides stand out as exceptionally versatile reagents, primarily for the formation of sulfonamides and sulfonate esters—moieties of immense significance in pharmaceuticals and materials science. This guide provides an in-depth comparative analysis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, a highly activated aromatic sulfonyl chloride, with benchmark reagents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride.

While direct, side-by-side experimental data for this compound is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to project its reactivity profile. We will delve into the electronic effects of its substituents to provide a robust, scientifically grounded comparison with its more conventional counterparts.

The Contenders: A Panel of Sulfonylating Agents

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the substituent attached to the sulfonyl group.

  • This compound : This is a highly activated aromatic sulfonyl chloride. The presence of two potent electron-withdrawing groups—a cyano (-CN) group ortho to the sulfonyl chloride and a fluoro (-F) group meta to it—is anticipated to significantly enhance the electrophilicity of the sulfur atom, making it a highly reactive agent for sulfonylation reactions.

  • p-Toluenesulfonyl Chloride (TsCl) : A workhorse in organic synthesis, TsCl features an electron-donating methyl group in the para position.[1] This slightly reduces the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.[1]

  • Methanesulfonyl Chloride (MsCl) : As an aliphatic sulfonyl chloride, MsCl is a potent and sterically unhindered electrophile.[1] Its high reactivity makes it a preferred choice for many applications.[2]

  • Benzenesulfonyl Chloride : The parent aromatic sulfonyl chloride, this reagent serves as a crucial baseline for evaluating the impact of aromatic ring substituents on reactivity.[1]

Comparative Analysis: Reactivity and Physicochemical Properties

The key to understanding the comparative performance of these reagents lies in the electronic effects they exert on the sulfonyl chloride functional group. Electron-withdrawing groups increase the reactivity towards nucleophiles, while electron-donating groups decrease it.[3]

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for this relationship.[4] It describes a linear free-energy relationship between reaction rates and the electronic properties of substituents on an aromatic ring.[4] While a specific Hammett study for this compound is not available, the known σ values for cyano and fluoro substituents strongly suggest a significantly enhanced reactivity.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Benzenesulfonyl Chloride
Structure
Molecular Weight 219.61 g/mol 190.65 g/mol 114.55 g/mol 176.62 g/mol
Key Substituents -CN (ortho), -F (meta) (Strongly electron-withdrawing)-CH₃ (para) (Electron-donating)-CH₃ (Aliphatic)None
Predicted Reactivity Very HighModerateHighModerate-High
Steric Hindrance Moderate (due to ortho -CN)LowVery LowLow
Applications Synthesis of highly functionalized sulfonamides and sulfonate esters, particularly where high reactivity is required.Protection of alcohols and amines, formation of tosylates as good leaving groups.Formation of mesylates as excellent leaving groups, sulfonamide synthesis.[5][6]Synthesis of sulfonamides (Hinsberg test), sulfonate esters.[2][7]

Causality Behind Predicted Reactivity:

The significantly enhanced reactivity of this compound is a direct consequence of the powerful inductive and resonance electron-withdrawing effects of the cyano and fluoro groups. These groups pull electron density away from the aromatic ring and, by extension, from the sulfur atom of the sulfonyl chloride. This creates a more pronounced partial positive charge on the sulfur, rendering it highly susceptible to nucleophilic attack by amines or alcohols. This heightened electrophilicity is expected to lead to faster reaction rates and potentially allow for reactions to occur under milder conditions compared to less activated sulfonyl chlorides like TsCl.

Experimental Protocols: A Practical Guide

The following protocols are provided as detailed, step-by-step methodologies for key sulfonylation reactions. While these protocols utilize the benchmark reagents, they serve as a robust template for the application of this compound, with the caveat that reaction times may be significantly shorter due to its enhanced reactivity.

Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (Sulfonylation of an Amine)

This protocol details the reaction of a primary amine with p-toluenesulfonyl chloride, a cornerstone reaction for the synthesis of sulfonamides.[8]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up and Purification amine Dissolve benzylamine in a suitable solvent (e.g., DCM) base Add a base (e.g., triethylamine or pyridine) amine->base cool Cool the mixture to 0 °C in an ice bath base->cool add_tscl Slowly add p-toluenesulfonyl chloride cool->add_tscl stir Stir at 0 °C, then warm to room temperature add_tscl->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer with dilute acid, bicarbonate solution, and brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Workflow for the synthesis of a sulfonamide from a primary amine.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq.) in DCM.

  • Add triethylamine (1.5 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath. This is to control the exothermic nature of the reaction.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzyl-4-methylbenzenesulfonamide by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl Methanesulfonate (Sulfonylation of an Alcohol)

This protocol describes the conversion of an alcohol to a sulfonate ester using methanesulfonyl chloride, which transforms the hydroxyl group into an excellent leaving group.[5][6]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Mesylation cluster_workup Aqueous Work-up alcohol Dissolve ethanol in anhydrous DCM base Add triethylamine alcohol->base cool Cool to 0 °C base->cool add_mscl Add methanesulfonyl chloride dropwise cool->add_mscl stir Stir at 0 °C add_mscl->stir monitor Monitor by TLC stir->monitor dilute Dilute with water monitor->dilute extract Extract with DCM dilute->extract wash Wash with water and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate

Caption: General workflow for the mesylation of an alcohol.

Materials:

  • Ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • To a solution of ethanol (1.0 eq.) in dry DCM in a round-bottom flask, add triethylamine (1.5 eq.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.[5]

  • Stir the reaction at 0 °C for the time indicated by TLC monitoring (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired ethyl methanesulfonate. The product is often used in the next step without further purification.

Protocol 3: The Hinsberg Test for Amine Characterization

The Hinsberg test is a classic chemical test to distinguish between primary, secondary, and tertiary amines using benzenesulfonyl chloride.[2][7][9]

Logical Relationship Diagram:

G cluster_primary Primary Amine cluster_secondary Secondary Amine cluster_tertiary Tertiary Amine start Amine + Benzenesulfonyl Chloride + aq. NaOH p1 Forms a sulfonamide start->p1 s1 Forms a sulfonamide start->s1 t1 No reaction start->t1 p2 Sulfonamide has an acidic proton p1->p2 p3 Dissolves in NaOH to form a soluble salt p2->p3 p4 Precipitates upon acidification p3->p4 s2 Sulfonamide has no acidic proton s1->s2 s3 Insoluble in NaOH s2->s3 t2 Remains insoluble t1->t2 t3 Dissolves upon acidification (forms ammonium salt) t2->t3

Caption: Decision tree for the Hinsberg test.

Procedure:

  • To a test tube, add the amine sample, benzenesulfonyl chloride, and an excess of aqueous sodium hydroxide solution.

  • Stopper the test tube and shake vigorously for several minutes.

  • Observation 1:

    • Clear solution: Indicates a primary amine, which forms a soluble sulfonamide salt.[2] To confirm, acidify the solution with dilute HCl. A precipitate of the sulfonamide should form.

    • Precipitate/Insoluble oil: Indicates a secondary or tertiary amine.

  • If a precipitate forms:

    • Separate the precipitate and test its solubility in dilute acid.

    • Insoluble in acid: Indicates a secondary amine, which has formed an insoluble sulfonamide.

    • Soluble in acid: Indicates a tertiary amine, which did not react and is now forming a soluble ammonium salt.[2]

Conclusion

This compound is poised to be a highly reactive and valuable tool in the synthetic chemist's arsenal. Its powerful electron-withdrawing substituents are predicted to significantly enhance its reactivity, enabling the formation of sulfonamides and sulfonate esters under potentially milder conditions or with less reactive nucleophiles compared to traditional reagents like TsCl and benzenesulfonyl chloride. While direct comparative experimental data remains to be broadly published, the foundational principles of organic chemistry provide a strong basis for its application in the synthesis of complex, highly functionalized molecules. The protocols provided herein for established sulfonyl chlorides offer a solid starting point for the exploration and utilization of this promising reagent.

References

Introduction: The Strategic Advantage of the Fluorinated Cyanobenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of Sulfonamides Derived from 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents since their initial discovery as antibacterial agents.[1][2] Their applications have expanded dramatically to include anticancer, anti-inflammatory, diuretic, and enzyme inhibitory roles.[1][3][4] The versatility of the R-SO₂NH-R' structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

This guide focuses on sulfonamides synthesized from a specific, highly functionalized precursor: This compound . The strategic incorporation of cyano (-CN) and fluoro (-F) groups onto the core phenylsulfonyl scaffold offers distinct advantages for drug design. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable electrostatic interactions. The electron-withdrawing cyano group can modulate the acidity of the sulfonamide proton and serve as a key hydrogen bond acceptor, potentially enhancing target engagement. This guide provides a framework for synthesizing, evaluating, and comparing the biological activities of novel sulfonamides derived from this promising scaffold, supported by established experimental protocols and comparative data from the broader sulfonamide literature.

General Synthesis Pathway

The synthesis of sulfonamides from this compound is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride acts as an electrophile, reacting with a primary or secondary amine (R¹R²NH) in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions start_material This compound product Target Sulfonamide + HCl start_material->product amine Primary/Secondary Amine (R¹R²NH) amine->product base Base (e.g., Pyridine) base->product solvent Anhydrous Solvent (e.g., DCM) solvent->product

Caption: General workflow for the synthesis of novel sulfonamides.

Part 1: Comparative Antimicrobial Activity

Sulfonamides traditionally function as antibacterial agents by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5] This disruption of the folate pathway halts bacterial growth and replication.

Performance Comparison

To evaluate the potential of new derivatives, their Minimum Inhibitory Concentration (MIC) values are compared against a standard sulfonamide drug (Sulfamethoxazole) and a different class of antibiotic (Ciprofloxacin). Lower MIC values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)
Derivative A (Hypothetical)Staphylococcus aureus (Gram+)16
Escherichia coli (Gram-)32
Derivative B (Hypothetical)Staphylococcus aureus (Gram+)8
Escherichia coli (Gram-)16
Sulfamethoxazole (Reference)Staphylococcus aureus (Gram+)>64
Escherichia coli (Gram-)16-32
Ciprofloxacin (Reference)[6]Staphylococcus aureus (Gram+)0.25-1.0
Escherichia coli (Gram-)≤0.015-0.12

Note: Data for hypothetical derivatives is representative of potent sulfonamides found in literature.[7][8]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test sulfonamide is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The test compound is serially diluted two-fold across the wells of the plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Include a positive control well (bacteria in MHB, no drug) to ensure growth and a negative control well (MHB only) to check for sterility.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Part 2: Comparative Anticancer Activity

The anticancer properties of sulfonamides are often linked to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment.[3][9] Inhibition of these enzymes disrupts tumor cell survival and proliferation.

Performance Comparison

The efficacy of novel sulfonamides is measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, compared to a standard chemotherapeutic agent like Doxorubicin.

CompoundCell LineIC₅₀ (µM)
Derivative C (Hypothetical)A549 (Lung Cancer)[10]10.5
MDA-MB-231 (Breast Cancer)15.2
Derivative D (Hypothetical)A549 (Lung Cancer)7.8
MDA-MB-231 (Breast Cancer)9.1
Doxorubicin (Reference)[11]A549 (Lung Cancer)~0.5 - 1.5
MDA-MB-231 (Breast Cancer)~0.1 - 0.5

Note: Data for hypothetical derivatives is representative of active anticancer sulfonamides.[10][11]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test sulfonamide (and a vehicle control) and incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Part 3: Comparative Enzyme Inhibition Profile (Carbonic Anhydrase)

Direct evaluation of enzyme inhibition provides mechanistic insight. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, preventing its catalytic activity.[12]

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_inhibited Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor_i R-SO₂(NH⁻) Inhibitor R-SO₂(NH⁻) Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor_i cluster_enzyme cluster_enzyme cluster_inhibited cluster_inhibited cluster_enzyme->cluster_inhibited Inhibition

Caption: Sulfonamide coordinating to the Zn²⁺ ion in the CA active site.

Performance Comparison

The inhibitory potency (Kᵢ) of novel compounds is tested against different human (h) CA isoforms and compared with the broad-spectrum inhibitor Acetazolamide. Selectivity for tumor-associated isoforms (hCA IX) over ubiquitous cytosolic isoforms (hCA I, II) is highly desirable.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity (II/IX)
Derivative E (Hypothetical)1505512.54.4
Derivative F (Hypothetical)250808.29.8
Acetazolamide (Reference)[10][13]~50-250~12~25~0.5

Note: Data for hypothetical derivatives is representative of selective CA inhibitors.[13][14]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This stopped-flow assay measures the inhibition of CA-catalyzed CO₂ hydration.

  • Enzyme & Inhibitor Preparation: A solution of the purified CA isoform is prepared in a buffer (e.g., Tris-HCl). Stock solutions of the test sulfonamide are made in DMSO.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a set time (e.g., 10 minutes) to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer. A pH indicator (e.g., phenol red) is included in the buffer.

  • Monitoring: As the CO₂ is hydrated to bicarbonate and a proton, the pH drops, causing a change in the absorbance of the pH indicator. This change is monitored over time.

  • Data Analysis: The initial rates of the reaction are calculated for various inhibitor concentrations. These rates are used to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable starting point for the development of novel sulfonamide-based therapeutic agents. By systematically synthesizing derivatives and subjecting them to a rigorous cascade of biological assays—from broad antimicrobial and anticancer screening to specific enzyme inhibition studies—researchers can effectively map the structure-activity relationships. The comparative data generated against established reference compounds is crucial for identifying lead candidates with superior potency and selectivity. Future work should focus on exploring a wide diversity of amine building blocks and leveraging computational docking studies to rationalize observed activities and guide the design of next-generation inhibitors with optimized pharmacological profiles.

References

A Senior Application Scientist's Comparative Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of sulfonylating agents is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, a highly reactive and versatile building block, against established and alternative reagents. We will delve into its synthesis, validation, and performance in sulfonamide formation, supported by proposed experimental protocols and comparative data analysis.

Introduction: The Utility of Activated Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents for the formation of sulfonamides and sulfonate esters, moieties of immense importance in medicinal chemistry. The reactivity of the sulfonyl chloride group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, rendering the reagent more susceptible to nucleophilic attack.

This compound distinguishes itself through the presence of two potent electron-withdrawing groups: a cyano (-CN) group and a fluorine (-F) atom. This dual activation suggests a heightened reactivity profile compared to more conventional sulfonylating agents, a hypothesis we will explore in this guide.

Synthesis of this compound: A Proposed Protocol

While various methods for the synthesis of arylsulfonyl chlorides exist, a common and effective route for this particular molecule involves a Sandmeyer-type reaction starting from the corresponding aniline.[1][2] Below is a detailed, self-validating protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization-Sulfonation

Materials:

  • 2-Amino-4-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas inlet, dissolve 2-amino-4-fluorobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to prevent decomposition of the diazonium salt.

    • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation (Sandmeyer-type Reaction):

    • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in concentrated HCl.

    • Bubble sulfur dioxide gas through this solution at 0-5 °C until saturation.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous stirring is crucial to ensure proper mixing.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Causality Behind Experimental Choices:

  • The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[3]

  • Copper(I) chloride acts as a catalyst in the Sandmeyer reaction to facilitate the introduction of the sulfonyl chloride group.[1]

  • The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acids and remove water-soluble byproducts.

Caption: Workflow for the synthesis of this compound.

Validation of Synthesis: A Multi-faceted Approach

Ensuring the purity and identity of the synthesized this compound is critical for its reliable use in subsequent reactions. A combination of chromatographic and spectroscopic techniques, along with a classical titration method, provides a comprehensive validation.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the reactive nature of sulfonyl chlorides, direct analysis can be challenging. A robust method involves derivatization prior to analysis.[4]

Proposed HPLC Protocol:

  • Derivatization: React a known amount of the synthesized sulfonyl chloride with a nucleophilic amine (e.g., benzylamine) in an aprotic solvent to form the stable sulfonamide derivative.[5]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Purity is determined by the area percentage of the main peak corresponding to the sulfonamide derivative.

Structural Confirmation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, with coupling patterns influenced by the fluorine and cyano substituents.[7][8]

    • ¹³C NMR: The carbon NMR will provide characteristic signals for the aromatic carbons, the cyano carbon, and the carbons bearing the fluorine and sulfonyl chloride groups.[8][9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹) and the C≡N stretch of the cyano group (around 2230 cm⁻¹).

Assay by Titration

A classical titrimetric method can be employed to determine the total sulfonyl chloride content.

Titration Protocol:

  • Accurately weigh a sample of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetone).

  • Add a known excess of a standard solution of a nucleophile, such as pyridine or an amine.

  • Back-titrate the unreacted nucleophile with a standardized solution of a strong acid (e.g., HCl), using a suitable indicator or potentiometric endpoint detection.

Validation_Workflow cluster_validation Validation of Synthesized Product cluster_purity Purity Assessment cluster_identity Identity Confirmation Start Synthesized Product HPLC RP-HPLC (after derivatization) Start->HPLC Titration Titration Start->Titration NMR NMR (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR Purity_Result Purity (%) HPLC->Purity_Result Titration->Purity_Result Identity_Result Structural Confirmation NMR->Identity_Result IR->Identity_Result

Caption: Comprehensive workflow for the validation of this compound.

Comparative Performance Analysis: A Proposed Experimental Design

A direct experimental comparison is the most objective way to evaluate the performance of this compound against its alternatives. As no direct comparative studies are readily available in the literature, we propose the following experimental design.

Objective: To compare the reactivity and efficiency of this compound, p-toluenesulfonyl chloride (TsCl), and dansyl chloride in the sulfonylation of a model primary amine (e.g., benzylamine).

Alternatives:

  • p-Toluenesulfonyl Chloride (TsCl): A widely used, less activated arylsulfonyl chloride.

  • Dansyl Chloride: A fluorescent sulfonylating agent, often used for labeling amines.

Proposed Comparative Experimental Protocol

General Procedure for Sulfonamide Synthesis:

  • To a solution of benzylamine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in dichloromethane at 0 °C, add a solution of the respective sulfonyl chloride (1.1 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

  • Purify the resulting sulfonamide by column chromatography or recrystallization.

  • Characterize the product and determine the isolated yield.

Data to be Collected and Compared:
ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)Dansyl Chloride
Reaction Time to Completion (min) To be determinedTo be determinedTo be determined
Isolated Yield (%) To be determinedTo be determinedTo be determined
Purity of Crude Product (%) To be determined by HPLCTo be determined by HPLCTo be determined by HPLC
Stability of Resulting Sulfonamide To be assessed (e.g., by HPLC after exposure to acidic/basic conditions)To be assessedTo be assessed

Expected Outcomes and Mechanistic Rationale:

  • Reactivity: Due to the strong electron-withdrawing effects of the cyano and fluoro groups, this compound is expected to exhibit the highest reactivity, leading to the shortest reaction times. TsCl, with its electron-donating methyl group, is expected to be the least reactive.

  • Yields: While higher reactivity can lead to faster reactions, it may also increase the likelihood of side reactions or degradation. The isolated yields will provide a measure of the overall efficiency of each reagent.

  • Sulfonamide Stability: The electron-withdrawing groups on the aryl ring of the sulfonamide derived from this compound may render the S-N bond more susceptible to nucleophilic cleavage under certain conditions (e.g., strong base). This is a critical consideration for its use as a protecting group.

Conclusion: A Highly Activated Reagent for Specialized Applications

This compound presents itself as a highly activated sulfonylating agent with the potential for rapid and efficient formation of sulfonamides. Its enhanced reactivity, a direct consequence of its electronic makeup, makes it a valuable tool for reactions with less nucleophilic amines or when mild reaction conditions are required.

However, this heightened reactivity may come at the cost of decreased stability of the resulting sulfonamide, a factor that must be carefully considered in the context of multi-step syntheses where the sulfonamide serves as a protecting group. The proposed comparative study would provide the necessary empirical data to guide researchers in making an informed decision about the most suitable sulfonylating agent for their specific synthetic challenges.

References

A Comparative Guide to Alternatives for 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the choice of sulfonating agent is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. While 2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable reagent for introducing the biologically relevant 2-cyano-5-fluorophenylsulfonyl moiety, a comprehensive understanding of its alternatives is paramount for optimizing synthetic routes and overcoming potential challenges. This guide provides an in-depth, objective comparison of viable alternatives, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for the synthesis of sulfonamides, a cornerstone of modern medicinal chemistry.

The Role and Reactivity Profile of this compound

This compound is an activated arylsulfonyl chloride. The electron-withdrawing nature of the ortho-cyano and meta-fluoro substituents enhances the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles, particularly primary and secondary amines, to form the corresponding sulfonamides. This high reactivity allows for reactions to proceed under mild conditions, which is often crucial when dealing with complex and sensitive drug intermediates. However, this heightened reactivity can also lead to challenges, including susceptibility to hydrolysis and potential side reactions with other nucleophilic functional groups present in the substrate.

A Comparative Analysis of Key Alternatives

The selection of an alternative sulfonating agent is often driven by the specific requirements of the synthesis, including the nucleophilicity of the amine, the presence of sensitive functional groups, desired reaction conditions, and cost. Here, we compare several classes of alternatives to this compound.

Classical Arylsulfonyl Chlorides: A Balance of Reactivity and Stability

A range of substituted benzenesulfonyl chlorides offer varying degrees of reactivity, providing a tunable platform for sulfonamide synthesis.

  • p-Toluenesulfonyl Chloride (TsCl): A widely used, cost-effective, and moderately reactive reagent. It is less reactive than this compound, often requiring slightly more forcing conditions (e.g., heating, stronger base) to achieve comparable yields, especially with less nucleophilic amines. Its lower reactivity can be advantageous in preventing unwanted side reactions.

  • Nitrobenzenesulfonyl Chlorides (NsCl): The strong electron-withdrawing nitro group in 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl) renders them highly reactive, comparable to or even exceeding that of this compound. A key advantage of the nosyl group is its facile cleavage under mild conditions, making it an excellent protecting group for amines.

  • Dansyl Chloride: While primarily known as a fluorescent labeling reagent for amines, dansyl chloride readily forms stable sulfonamides.[1] Its reactivity is generally high due to the naphthalene ring system. However, its use in synthesizing non-fluorescent therapeutic agents is less common due to the bulky and fluorescent nature of the dansyl group.

Table 1: Performance Comparison of Selected Arylsulfonyl Chlorides in Sulfonamide Synthesis

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
This compound AnilinePyridine, CH₂Cl₂, rt, 4h~90 (estimated)General Knowledge
p-Toluenesulfonyl Chloride (TsCl) AnilinePyridine, CH₂Cl₂, reflux, 6h85-95[2]
2-Nitrobenzenesulfonyl Chloride (o-NsCl) BenzylamineEt₃N, CH₂Cl₂, 0°C to rt, 2h98[2]
Dansyl Chloride PhenylalanineAcetone/water, K₂CO₃, rt, 12h>95[3]
Sulfonyl Fluorides: Enhanced Stability and Selective Reactivity

Aryl sulfonyl fluorides have emerged as highly attractive alternatives to their chloride counterparts.[4] The sulfur-fluorine bond is significantly more stable to hydrolysis and less prone to undergo side reactions with many nucleophiles compared to the sulfur-chlorine bond.[5] This enhanced stability allows for their use in a broader range of reaction conditions and with substrates containing sensitive functional groups.[6] Activation of the sulfonyl fluoride for reaction with amines often requires specific conditions, such as the use of a strong base or a catalyst.[7]

Key Advantages of Sulfonyl Fluorides:

  • Enhanced Stability: Resistant to hydrolysis and many nucleophilic functional groups.[6]

  • "Click" Reactivity: Can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, offering a new paradigm for covalent binder design in drug discovery.[8]

  • Tunable Reactivity: Their reactivity can be modulated by the choice of catalyst and reaction conditions.

Table 2: Comparison of Sulfonyl Chlorides vs. Sulfonyl Fluorides

FeatureSulfonyl Chlorides (e.g., this compound)Sulfonyl Fluorides
Reactivity High, often requiring no catalystModerate, often requires activation
Stability Moisture sensitive, prone to hydrolysisGenerally stable to water and many nucleophiles
Handling Requires anhydrous conditionsMore tolerant of varied reaction conditions
Side Reactions Can react with other nucleophilesMore selective for amines under specific conditions
Modern Catalytic Methods: Bypassing Sulfonyl Halides

Recent advances in organic synthesis have led to the development of powerful catalytic methods for sulfonamide formation that circumvent the need for pre-functionalized sulfonyl halides. These methods offer significant advantages in terms of atom economy, functional group tolerance, and the ability to use more readily available starting materials.

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These methods typically involve the coupling of an aryl halide or boronic acid with a source of sulfur dioxide (e.g., DABSO) and an amine in the presence of a transition metal catalyst. This approach allows for the convergent synthesis of sulfonamides from three readily available components.

  • Oxidative Coupling of Thiols and Amines: This strategy involves the direct, one-pot reaction of a thiol with an amine in the presence of an oxidant. This method is highly atom-economical and avoids the preparation of sulfonyl chloride intermediates.[9]

  • Decarboxylative Sulfonylation: A novel approach involves the conversion of aromatic carboxylic acids to sulfonyl chlorides in situ, followed by reaction with an amine. This method is particularly valuable as it utilizes abundant and structurally diverse carboxylic acids as starting materials.[10]

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a model sulfonamide using different reagents are presented below.

Protocol 1: Synthesis of N-benzyl-2-cyano-5-fluorobenzenesulfonamide using this compound
  • To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride (TsCl)
  • To a solution of benzylamine (1.1 mmol) in pyridine (5 mL) at room temperature, add p-toluenesulfonyl chloride (1.0 mmol) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2 M HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Sulfonamide Synthesis Pathways cluster_0 Traditional Sulfonyl Chloride Route cluster_1 Sulfonyl Fluoride Route cluster_2 Modern Catalytic Route Aryl-SO2Cl Aryl-SO2Cl Sulfonamide_1 Sulfonamide Aryl-SO2Cl->Sulfonamide_1 Base Amine Amine Amine->Sulfonamide_1 Aryl-SO2F Aryl-SO2F Sulfonamide_2 Sulfonamide Aryl-SO2F->Sulfonamide_2 Activation Amine_2 Amine Amine_2->Sulfonamide_2 Aryl-X Aryl-X (X=Br, I, B(OH)2) Sulfonamide_3 Sulfonamide Aryl-X->Sulfonamide_3 Catalyst SO2 Source SO2 Source (e.g., DABSO) SO2 Source->Sulfonamide_3 Amine_3 Amine Amine_3->Sulfonamide_3

Caption: Comparison of major pathways to sulfonamides.

Practical Considerations: Cost and Safety

A holistic comparison must include practical aspects such as cost and safety.

Table 3: Cost and Safety Overview of Selected Sulfonylating Agents

ReagentRepresentative Price (USD)Key Safety Hazards
This compound Inquire with suppliersCorrosive, moisture sensitive, liberates toxic gas on contact with water.[11][12]
p-Toluenesulfonyl Chloride (TsCl) ~

61/500g
Corrosive, causes severe skin and eye damage, lachrymator.[13][14]
2-Nitrobenzenesulfonyl Chloride (o-NsCl) ~$123/100g[15]Corrosive, causes severe skin burns and eye damage, reacts with water.[16][17]
Dansyl Chloride ~$65/1g[2]Corrosive, causes severe skin burns and eye damage.
Aryl Sulfonyl Fluorides Varies widely based on structureGenerally more stable, but specific hazards depend on the compound.[6][18]

Conclusion and Future Outlook

While this compound remains a potent and valuable reagent, the modern synthetic chemist has an expanding arsenal of alternatives at their disposal. The choice of reagent should be a strategic one, guided by the specific demands of the target molecule and the overall synthetic design. For straightforward syntheses where high reactivity is desired, activated sulfonyl chlorides like the topic compound or nitrobenzenesulfonyl chlorides are excellent choices. When stability and functional group tolerance are paramount, sulfonyl fluorides offer a distinct advantage. For complex, convergent syntheses, the elegance and efficiency of modern catalytic methods are increasingly becoming the standard. As the field of drug discovery continues to evolve, the development of even more selective, efficient, and sustainable methods for sulfonamide synthesis will undoubtedly remain a key area of research, further enriching the toolkit of the medicinal chemist.

References

A Mechanistic Deep Dive: Comparative Analysis of 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive examination of the mechanistic intricacies of reactions involving 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern its reactivity, compare its performance with alternative sulfonylating agents, and provide detailed experimental methodologies to support your research endeavors.

The strategic incorporation of sulfonamide moieties is a cornerstone of modern medicinal chemistry. The choice of sulfonylating agent is paramount to the success of a synthetic campaign, influencing reaction kinetics, substrate scope, and overall efficiency. This compound has emerged as a valuable reagent, offering a unique combination of electronic properties that can be leveraged for the synthesis of complex molecular architectures. This guide will illuminate the mechanistic details of its reactions, providing a framework for its rational application in drug discovery and development.

The Enhanced Electrophilicity of this compound: A Mechanistic Perspective

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally dictated by the electrophilicity of the sulfur atom. In this compound, the presence of two potent electron-withdrawing groups—a cyano group (-CN) ortho to the sulfonyl chloride and a fluorine atom (-F) meta to it—synergistically enhances this electrophilicity.[1] This heightened reactivity translates to faster reaction rates and the ability to engage less nucleophilic amines in sulfonamide bond formation.

The generally accepted mechanism for the reaction of a sulfonyl chloride with a primary or secondary amine is a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. This proceeds through a trigonal bipyramidal transition state, leading to the formation of a sulfonamide and hydrochloric acid. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[2][3][4]

mechanistic_pathway reagents This compound + R¹R²NH ts Trigonal Bipyramidal Transition State reagents->ts Nucleophilic Attack intermediate Tetrahedral Intermediate ts->intermediate products Sulfonamide + HCl intermediate->products Chloride Elimination

Caption: Generalized mechanism of sulfonamide formation.

The electron-withdrawing nature of the cyano and fluoro substituents in this compound stabilizes the developing negative charge on the sulfonyl oxygen atoms in the transition state, thereby lowering the activation energy of the reaction compared to unsubstituted or electron-donating group-substituted benzenesulfonyl chlorides.

Comparative Analysis: this compound vs. Alternative Sulfonylating Agents

While highly effective, this compound is one of several options for sulfonamide synthesis. Understanding the relative merits of alternatives is crucial for selecting the optimal reagent for a given transformation.

ReagentKey AdvantagesKey Disadvantages
This compound High reactivity, suitable for unreactive amines.Moisture sensitive, generates corrosive HCl.
p-Toluenesulfonyl Chloride (TsCl) Readily available, well-characterized reactivity.Less reactive than activated sulfonyl chlorides.[5]
Sulfonyl Fluorides More stable to hydrolysis than sulfonyl chlorides.Generally less reactive than sulfonyl chlorides.
Pentafluorophenyl (PFP) Sulfonate Esters Stable, crystalline solids; suitable for aqueous conditions.May require higher temperatures and stronger bases.

A direct kinetic comparison of these reagents under identical conditions is not extensively documented in the literature. However, the principles of physical organic chemistry allow for a qualitative ranking of their reactivity based on the electronic effects of their substituents.[5] The strong electron-withdrawing properties of the cyano and fluoro groups place this compound high on the reactivity scale, likely surpassing that of tosyl chloride and many other common sulfonylating agents.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in sulfonamide synthesis. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of N-Aryl-2-cyano-5-fluorobenzenesulfonamides

experimental_workflow start Dissolve Amine in Pyridine step1 Cool to 0 °C start->step1 step2 Add 2-Cyano-5-fluoro- benzenesulfonyl chloride step1->step2 step3 Stir at Room Temperature step2->step3 step4 Aqueous Workup step3->step4 end Purification step4->end

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the desired aniline (1.0 eq) in pyridine at 0 °C, add a solution of this compound (1.0 eq) in a minimal amount of DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing cyano and fluoro substituents, allows for the efficient sulfonylation of a wide range of amines, including those with low nucleophilicity. While alternatives such as sulfonyl fluorides and PFP sulfonate esters offer advantages in terms of stability, the high reactivity of this compound makes it a valuable tool in the arsenal of the medicinal chemist. A thorough understanding of its mechanistic behavior, as outlined in this guide, is essential for its effective and strategic application in the synthesis of novel therapeutic agents.

References

A Senior Application Scientist's Guide to HPLC Analysis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Oversight in Modern Synthesis

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution to form sulfonamides, a common scaffold in drug candidates.[2] However, this high reactivity, particularly its sensitivity to moisture, presents a significant analytical challenge.[3][4] In-process monitoring of reactions involving this intermediate is not merely a quality control step; it is essential for optimizing yield, minimizing impurity formation, and ensuring the safety and efficacy of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its reaction products. Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, offering a framework for developing robust, stability-indicating analytical methods.

The Core Analytical Challenge: Reactivity and Co-elution

The primary difficulty in analyzing this compound reactions is the compound's inherent instability. The sulfonyl chloride group is highly susceptible to hydrolysis, readily converting to the corresponding 2-cyano-5-fluorobenzene-1-sulfonic acid in the presence of water.[1] This necessitates an analytical method that can not only separate the starting material from the desired product (e.g., a sulfonamide) but also resolve and quantify this critical hydrolysis byproduct. Such a method is termed "stability-indicating."

Furthermore, the polarity of the starting material, product, and byproducts can be closely related, increasing the risk of co-elution and inaccurate quantification. Therefore, the strategic selection of stationary phase, mobile phase, and detection technique is paramount.

Methodology Comparison: Selecting the Optimal HPLC Conditions

Reversed-Phase HPLC (RP-HPLC) is the technique of choice for this application due to its versatility in separating compounds with varying polarities.[5] The fundamental principle involves a non-polar stationary phase (the column) and a polar mobile phase. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times.

Stationary Phase (Column) Selection

The C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as the premier choice for this analysis. Its long alkyl chains provide a high degree of hydrophobicity, enabling strong retention of the aromatic analytes and offering the best chance of resolving structurally similar compounds.

Column TypeKey CharacteristicsApplication Suitability
C18 (Recommended) High hydrophobicity; strong retention for non-polar to moderately polar compounds. Excellent for aromatic compounds.Optimal: Provides the necessary resolving power to separate the sulfonyl chloride, sulfonamide product, and sulfonic acid byproduct.
C8 Intermediate hydrophobicity; less retentive than C18.Alternative: Can be useful if retention times on a C18 column are excessively long, but may offer less resolution for closely related species.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings.Situational: Can be a powerful problem-solver if co-elution occurs on C18/C8 phases, as it separates based on different chemical interactions.
Mobile Phase Optimization

The choice of organic solvent and aqueous modifier in the mobile phase directly controls the retention and peak shape of the analytes.

Mobile Phase ComponentComparison & Rationale
Organic Solvent Acetonitrile (Recommended) vs. Methanol : Acetonitrile generally provides better peak shapes (higher efficiency) and has a lower viscosity, leading to lower backpressure. Its UV transparency at low wavelengths is also superior.[5]
Aqueous Modifier 0.1% Formic Acid (Recommended) vs. Buffers (e.g., Phosphate) : Formic acid is a volatile additive, making it fully compatible with mass spectrometry (MS) detection.[6] It controls the pH of the mobile phase, ensuring that acidic (sulfonic acid) and basic (amine reactants) compounds are in a consistent protonation state, leading to sharp, reproducible peaks.
Detection Technique Comparison

The detector is the final component in the analytical chain, responsible for "seeing" and quantifying the separated compounds.

DetectorPrinciple & Use Case
UV/Photodiode Array (PDA) Measures the absorbance of UV light. A PDA detector provides spectral data, which can help in peak identification and purity assessment. This is a robust and common detector for routine analysis.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. MS is the most powerful detector for this application, providing unambiguous identification of the starting material, product, and all byproducts by their molecular weight.[8] When coupled with HPLC (LC-MS), it is the gold standard for method development and impurity profiling.[9]

Visualizing the Process

To contextualize the analytical approach, we must first visualize the chemical transformation and the subsequent analytical workflow.

reactant 2-Cyano-5-fluorobenzene- 1-sulfonyl chloride product Target Sulfonamide Product reactant->product Reaction byproduct Sulfonic Acid (Hydrolysis Byproduct) reactant->byproduct Hydrolysis amine Nucleophile (e.g., Primary Amine) amine->product Reaction water H₂O (Trace Moisture) water->byproduct Hydrolysis

Caption: General reaction scheme for sulfonamide synthesis.

The goal of the HPLC method is to resolve all four species depicted in the reaction scheme. The following workflow outlines the process from sample to result.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a 1. Aliquot Reaction Mixture b 2. Quench Reaction (e.g., with Acetonitrile) a->b c 3. Dilute to Working Concentration b->c d 4. Filter through 0.22 µm Syringe Filter c->d e 5. Inject onto RP-HPLC System d->e f 6. Separate Analytes on C18 Column e->f g 7. Detect with UV/PDA and/or MS f->g h 8. Integrate Peak Areas g->h i 9. Quantify Components (% Area Normalization) h->i

Caption: Experimental workflow for HPLC reaction monitoring.

A Self-Validating Protocol for In-Process Analysis

This protocol represents a robust starting point for the analysis of most reactions involving this compound. The causality for each parameter is explained to facilitate adaptation and troubleshooting.

1. Instrumentation & Reagents

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and PDA detector. An in-line mass spectrometer is highly recommended.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile. Rationale: Acetonitrile is an organic solvent that will instantly quench the reaction by diluting reactants and is compatible with the mobile phase.

2. Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the aliquot in a pre-filled volumetric flask (e.g., 10 mL) containing the sample diluent (Acetonitrile). This step is critical to prevent further reaction or degradation post-sampling.

  • Vortex to ensure homogeneity.

  • If necessary, perform a further dilution to ensure the analyte concentrations are within the linear range of the detector.

  • Filter the final solution through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.

3. Chromatographic Conditions The use of a gradient is essential to elute compounds with a wide range of polarities in a reasonable time with good peak shape.

ParameterSettingRationale
Column Temperature 30 °CEnsures retention time reproducibility by controlling separation thermodynamics.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
UV Detection 254 nmA common wavelength for aromatic compounds. A PDA detector should be used to scan a range (e.g., 210-400 nm) to identify the optimal wavelength for all components.

4. Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + FA)% Mobile Phase B (ACN + FA)
0.0955
15.0595
17.0595
17.1955
20.0955

Rationale: This gradient starts with a high aqueous content to retain polar compounds like the sulfonic acid byproduct. It then gradually increases the organic content to elute the more hydrophobic starting material and sulfonamide product. The final re-equilibration step ensures the column is ready for the next injection.

5. System Suitability & Trustworthiness To ensure the protocol is self-validating for each run, a system suitability standard should be prepared containing the starting material and, if available, the expected product and sulfonic acid byproduct.

  • Key Checks:

    • Resolution: The resolution between the two closest eluting peaks should be >1.5.

    • Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.

    • Reproducibility: Five replicate injections of the standard should yield a relative standard deviation (RSD) of <2.0% for retention time and peak area.

By meeting these criteria before running samples, the trustworthiness of the generated data is confirmed.

Conclusion

The successful HPLC analysis of this compound reaction products hinges on a scientifically-grounded approach that accounts for the inherent reactivity of the analyte. A reversed-phase method using a C18 column with an acetonitrile/water gradient modified with formic acid provides a robust and reliable platform for in-process reaction monitoring. While UV detection is suitable for routine quantification, the use of mass spectrometry is invaluable for unambiguous peak identification and comprehensive impurity profiling. The protocol and comparative data presented herein offer a validated starting point for researchers, empowering them to generate accurate, reproducible, and trustworthy analytical data in their development endeavors.

References

A Comparative Kinetic Analysis of 2-Cyano-5-fluorobenzenesulfonyl Chloride and Analogues in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Substituted Arenesulfonyl Chlorides in Medicinal Chemistry

Arenesulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry, primarily utilized for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to the success of these synthetic endeavors, influencing reaction rates, yields, and substrate scope. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating this reactivity. Electron-withdrawing groups (EWGs) are known to enhance the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of nucleophilic attack by amines.

This guide presents a detailed kinetic analysis of 2-cyano-5-fluorobenzenesulfonyl chloride, a highly activated arenesulfonyl chloride, in the context of sulfonamide formation. Its performance is objectively compared with a curated selection of commercially available analogues: the parent benzenesulfonyl chloride, and the monosubstituted 4-cyanobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride. This comparison will provide researchers with a deeper understanding of the structure-reactivity relationships governing these reactions and will aid in the rational selection of reagents for their specific synthetic needs.

Comparative Reactivity: A Deep Dive into Electronic Effects

The reactivity of benzenesulfonyl chlorides in reactions with nucleophiles, such as primary and secondary amines, is profoundly influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups decrease this electrophilicity.

To quantify these electronic effects, the Hammett equation provides a valuable framework, relating reaction rates to the electronic nature of the substituents.[2][3] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant, ρ, reflects the sensitivity of the reaction to these substituent effects.[2] For the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, a positive ρ value has been observed, indicating that electron-withdrawing substituents accelerate the reaction.[4]

The subject of our analysis, 2-cyano-5-fluorobenzenesulfonyl chloride, possesses two potent electron-withdrawing groups: a cyano group (CN) and a fluorine atom (F). The cyano group is one of the strongest electron-withdrawing groups, while the fluorine atom is a moderately strong electron-withdrawing substituent. Their combined presence is expected to render the sulfonyl sulfur of 2-cyano-5-fluorobenzenesulfonyl chloride significantly more electrophilic, and therefore more reactive, than benzenesulfonyl chloride and its monosubstituted counterparts.

The table below provides a comparative summary of the selected sulfonyl chlorides and the anticipated relative rates of reaction with a model primary amine, based on the established principles of physical organic chemistry.

Sulfonyl ChlorideStructureSubstituentsExpected Relative ReactivityRationale
2-Cyano-5-fluorobenzenesulfonyl chloride 2-Cyano, 5-Fluoro (both EWGs)HighestThe cumulative electron-withdrawing effect of both the cyano and fluoro groups significantly increases the electrophilicity of the sulfonyl sulfur.
4-Cyanobenzenesulfonyl chloride [5][6][7][8][9]4-Cyano (strong EWG)HighThe potent electron-withdrawing nature of the cyano group leads to a substantial increase in reactivity compared to the unsubstituted analogue.
4-Fluorobenzenesulfonyl chloride [10][11][12][13]4-Fluoro (moderate EWG)ModerateThe fluorine atom is a moderately effective electron-withdrawing group, leading to a noticeable but less pronounced increase in reactivity compared to the cyano-substituted analogue.
Benzenesulfonyl chloride [14][15]NoneBaselineThe unsubstituted parent compound serves as the baseline for comparing the effects of the electron-withdrawing substituents.

Note: The images are representative structures and are not to scale.

This predicted trend in reactivity underscores the utility of 2-cyano-5-fluorobenzenesulfonyl chloride in reactions where a high degree of electrophilicity is required, for instance, with weakly nucleophilic amines or when rapid reaction rates are desired.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically validate the predicted reactivity trends, a robust and reproducible kinetic analysis is essential. The following protocol outlines a detailed, step-by-step methodology for a comparative kinetic study of the reaction between the selected sulfonyl chlorides and a model primary amine (e.g., benzylamine) using High-Performance Liquid Chromatography (HPLC) for reaction monitoring. This method is designed to be a self-validating system, ensuring the generation of reliable and comparable data.

Materials and Reagents:
  • 2-Cyano-5-fluorobenzenesulfonyl chloride

  • 4-Cyanobenzenesulfonyl chloride

  • 4-Fluorobenzenesulfonyl chloride

  • Benzenesulfonyl chloride

  • Benzylamine (or other suitable primary amine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., acetonitrile) for reaction

  • Internal standard (e.g., naphthalene)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Microsyringes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_sol Prepare Stock Solutions (Sulfonyl Chlorides, Amine, Internal Standard) prep_hplc Equilibrate HPLC System prep_sol->prep_hplc start_rxn Initiate Reaction in Thermostatted Vessel prep_hplc->start_rxn sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling quench Quench Reaction in HPLC Vial sampling->quench inject Inject Quenched Sample into HPLC quench->inject acquire Acquire Chromatographic Data inject->acquire analyze Integrate Peak Areas and Calculate Concentrations acquire->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Rate Constants plot->determine_rate

Caption: Workflow for the kinetic analysis of sulfonyl chloride reactions.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of the primary amine (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M naphthalene) in acetonitrile. The internal standard is crucial for correcting for any variations in injection volume.

  • HPLC Method Development and System Equilibration:

    • Develop an isocratic or gradient HPLC method capable of separating the starting materials (sulfonyl chloride and amine), the sulfonamide product, and the internal standard. A typical mobile phase could be a mixture of acetonitrile and water with 0.1% TFA.[16][17][18][19][20]

    • Set the UV detection wavelength to a value where all components of interest have reasonable absorbance (e.g., 254 nm).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Reaction Setup and Initiation:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, add a known volume of the amine stock solution and the internal standard stock solution.

    • Allow the solution to reach the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution. Start a timer immediately.

  • Reaction Monitoring and Sampling:

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase in a pre-labeled HPLC vial. This dilution will effectively stop the reaction and prepare the sample for analysis.

  • HPLC Analysis:

    • Inject the quenched samples into the equilibrated HPLC system.

    • Record the chromatograms for each time point.

  • Data Analysis and Kinetic Calculations:

    • For each chromatogram, integrate the peak areas of the sulfonamide product and the internal standard.

    • Calculate the concentration of the sulfonamide product at each time point using a calibration curve or by assuming that the response factor relative to the internal standard is constant.

    • Plot the concentration of the sulfonamide product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time plot. For a more detailed analysis, fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).

  • Comparative Analysis:

    • Repeat the kinetic experiment for each of the selected sulfonyl chlorides under identical conditions (temperature, concentrations, solvent).

    • Compare the determined rate constants to establish the experimental reactivity order.

Conclusion: Empowering Rational Reagent Selection

This guide provides a comprehensive framework for understanding and experimentally evaluating the kinetic performance of 2-cyano-5-fluorobenzenesulfonyl chloride in comparison to other structurally relevant arenesulfonyl chlorides. The presence of two strong electron-withdrawing groups in 2-cyano-5-fluorobenzenesulfonyl chloride is predicted to significantly enhance its reactivity, making it a valuable tool for challenging sulfonamide syntheses. The detailed experimental protocol provided herein offers a robust and self-validating system for researchers to generate their own comparative kinetic data, enabling informed and rational reagent selection in their drug discovery and development programs. By understanding the interplay between structure and reactivity, scientists can optimize reaction conditions, improve synthetic efficiency, and ultimately accelerate the discovery of new chemical entities.

References

A Researcher's Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Cost-Benefit Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and practicality. Among the vast arsenal of sulfonyl chlorides, 2-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a reagent of interest, particularly for the synthesis of complex sulfonamides. This guide provides an in-depth cost-benefit analysis of this specialized reagent, offering a comparative perspective against common alternatives and furnishing the experimental context required for informed decision-making in the laboratory.

The Profile of a Specialized Reagent: Understanding this compound

This compound is an aromatic sulfonyl chloride distinguished by the presence of two potent electron-withdrawing groups: a cyano (-CN) group and a fluorine (-F) atom. This electronic profile renders the sulfur atom of the sulfonyl chloride moiety highly electrophilic, making it exceptionally reactive towards nucleophiles such as primary and secondary amines. This heightened reactivity is a key attribute that underpins its utility in the synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents.

The Core of the Matter: A Cost-Benefit Analysis

The decision to employ a specialized reagent like this compound hinges on a careful evaluation of its costs and benefits relative to more conventional alternatives, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.

The "Cost" Quadrant: Financial, Procedural, and Safety Considerations

The "cost" of a reagent extends beyond its price tag. It encompasses the practical aspects of its use in the laboratory, including handling, reaction conditions, and safety.

  • Financial Outlay: A primary consideration is the direct cost of the reagent. As a more specialized molecule, this compound is significantly more expensive than its more common counterparts. The following table provides a comparative overview of typical market prices.

ReagentMolecular Weight ( g/mol )Typical Price (USD/g)Typical Price (USD/mol)
This compound219.62~150 - 300[1]~32943 - 65886
p-Toluenesulfonyl chloride (TsCl)190.65~0.10 - 0.50[2][3]~19 - 95
Benzenesulfonyl chloride176.62~0.15 - 0.40[4][5]~26 - 71

As prices are subject to change and vary by supplier, these figures are intended for comparative purposes.

  • Procedural Complexity: While the fundamental procedure for sulfonamide synthesis is similar for most sulfonyl chlorides, the high reactivity of this compound may necessitate more stringent control over reaction conditions to avoid side reactions. However, this high reactivity can also be an advantage, potentially allowing for milder reaction conditions and shorter reaction times.

  • Safety and Handling: All sulfonyl chlorides are corrosive and moisture-sensitive, requiring handling in a fume hood with appropriate personal protective equipment (PPE). They react with water to release corrosive hydrochloric acid. There are no indications that this compound poses unique handling challenges beyond those standard for this class of compounds.

The "Benefit" Quadrant: Efficacy, Versatility, and Unique Synthetic Opportunities

The premium cost of this compound is justified by its distinct advantages in specific synthetic contexts.

  • Enhanced Reactivity and Efficacy: The electron-withdrawing nature of the cyano and fluoro groups significantly increases the electrophilicity of the sulfonyl chloride.[6] This heightened reactivity can lead to higher yields and faster reaction rates, particularly when working with less nucleophilic amines. While direct comparative studies with quantitative yield data are not abundant in the literature, the principles of physical organic chemistry strongly suggest this enhanced reactivity. Strongly electrophilic arylsulfonyl chlorides are known to produce significant amounts of sulfonamides.[7]

  • Versatility in Medicinal Chemistry: The presence of the cyano and fluoro substituents provides valuable handles for further functionalization. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse molecular architectures. The fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

  • Access to Unique Chemical Space: The specific substitution pattern of this compound allows for the synthesis of sulfonamides with a unique electronic and steric profile, which can be crucial for optimizing the pharmacological properties of a drug candidate.

In the Lab: Experimental Protocol for Sulfonamide Synthesis

The following is a general, yet robust, protocol for the synthesis of a sulfonamide using this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize N-benzyl-2-cyano-5-fluorobenzenesulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:

Caption: Workflow for sulfonamide synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the reaction of the sulfonyl chloride with atmospheric moisture. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane. Add the sulfonyl chloride solution dropwise to the stirred amine solution. The slow, cooled addition is a critical self-validating step to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine. The sequential washing steps are a self-validating system to ensure the removal of impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Case Study: A Hypothetical Application in Drug Synthesis

While a specific, high-profile drug synthesis explicitly detailing the use of this compound is not readily found in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, the core structure could be a valuable intermediate in the synthesis of analogs of drugs like Pazopanib, where a substituted benzenesulfonamide is a key component. The cyano and fluoro groups would offer opportunities for lead optimization, potentially improving potency, selectivity, or pharmacokinetic properties.

Reaction Mechanism Diagram:

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Conclusion: A Strategic Choice for Specialized Applications

This compound is a powerful, albeit costly, reagent. Its high reactivity and the synthetic handles it provides make it a strategic choice in medicinal chemistry and complex molecule synthesis where the unique substitution pattern is desired to achieve specific biological or material properties. For routine sulfonamide synthesis with simple amines, less expensive alternatives like p-toluenesulfonyl chloride or benzenesulfonyl chloride are more economical. However, for researchers pushing the boundaries of chemical space in drug discovery, the benefits of this compound can outweigh its considerable cost, making it a valuable tool for innovation.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical and agrochemical innovation, the precise and safe handling of reactive intermediates is paramount. This guide offers an in-depth operational plan for managing 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in novel synthesis, ensuring both the integrity of your research and the safety of your laboratory personnel.

At its core, this compound (CAS No. 612541-15-8) is a compound that demands respect. While instrumental in forging new molecular frontiers, its reactivity profile necessitates a robust and proactive safety protocol. This document moves beyond mere procedural lists to instill a culture of informed caution, grounded in the causality of chemical interactions and backed by authoritative safety data.

Immediate Safety Profile & Hazard Recognition

Understanding the intrinsic hazards of a substance is the first line of defense. For this compound, the primary concerns are dermal, ocular, and respiratory irritation.[1] Unlike some of its structural cousins, which are classified as corrosive and cause severe burns, this specific isomer is identified as an irritant.[1] However, this should not lessen the rigor of your handling procedures.

Signal Word: Warning[1]

Key Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The sulfonyl chloride moiety is notably reactive, particularly towards nucleophiles. Contact with water, for instance, can lead to the release of corrosive and toxic gases, a critical consideration in both storage and handling.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required protection when handling this compound. It is imperative to inspect all PPE for integrity before each use.

Body AreaRequired PPERationale & Best Practices
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.Protects against direct contact with the solid or solutions, which can cause serious eye irritation.[1]
Hands Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin irritation upon contact.[1] It is crucial to observe the glove manufacturer's guidelines for breakthrough time and to change gloves immediately if contamination is suspected.[2]
Body A lab coat is mandatory. For larger scale operations, consider a chemical-resistant apron and boots.[3]Protects against accidental spills and contamination of personal clothing.[2]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]Mitigates the risk of inhaling dust or vapors, which may cause respiratory irritation.[1]

Operational Protocols: From Benchtop to Disposal

Adherence to a meticulous, step-by-step workflow is critical for minimizing exposure and ensuring experimental reproducibility.

Handling and Storage:
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to control potential respiratory exposure.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Moisture Control : This compound is moisture-sensitive.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases, amines, and ammonia.[2][3]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Spill Management:

In the event of a spill, a calm and structured response is essential. The complexity of the cleanup will depend on the scale of the spill.

Caption: Decision workflow for spill response.

Minor Spill Cleanup Steps:

  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Don PPE : Wear the appropriate personal protective equipment as outlined in the table above.[1]

  • Containment : Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.

  • Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the sealed container and any contaminated cleaning materials as hazardous waste, following institutional and local regulations.[1]

Waste Disposal:

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[1] Containers should be tightly sealed, clearly labeled, and disposed of through an approved chemical waste program in accordance with all local, regional, and national regulations.[1]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct first aid can significantly mitigate the consequences of accidental exposure.

Caption: First aid response to accidental exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a poison center or doctor immediately if you feel unwell.[1][2]

Note to Physicians : Treat symptomatically.[2]

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely leverage the synthetic potential of this compound, fostering an environment of scientific excellence and unwavering safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.